MI-773
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23+,25-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKAKZRYYDCJDU-YJRDPZTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MI-773 (SAR405838) in p53 Wild-Type Cancers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MI-773, also known as SAR405838, is a potent and highly selective, orally available small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] In cancers retaining wild-type (WT) p53, the tumor-suppressive functions of p53 are often abrogated through overexpression of its primary negative regulator, MDM2.[3][4] this compound competitively binds to the p53-binding pocket on the MDM2 protein, preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[2][5] This action stabilizes and activates p53, restoring its potent tumor suppressor functions. The reactivation of the p53 pathway leads to the transcriptional activation of downstream target genes, culminating in cell-cycle arrest, apoptosis, and significant antitumor activity in a variety of preclinical p53 wild-type cancer models.[5][6][7] This document provides a comprehensive technical overview of the mechanism of action, key signaling pathways, quantitative efficacy data, and relevant experimental protocols for this compound.
Core Mechanism of Action: The MDM2-p53 Axis
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell-cycle arrest, apoptosis, and DNA repair, thereby guarding genomic stability.[8] In many cancers that lack p53 mutations, its function is instead suppressed by the overexpression of MDM2, an E3 ubiquitin ligase.[3][4] MDM2 binds directly to the N-terminal transactivation domain of p53, leading to its ubiquitination and degradation.[3]
This compound is designed to mimic the three key amino acid residues of p53 that are essential for its binding to MDM2.[9] It occupies the p53-binding pocket of MDM2 with high affinity (Ki = 0.88 nmol/L), effectively blocking the p53-MDM2 interaction.[9][10] This disruption prevents p53 from being targeted for degradation, leading to a rapid accumulation of functional p53 protein within the tumor cells.[2][5]
Downstream Signaling Pathways and Cellular Outcomes
Upon stabilization and accumulation, p53 functions as a transcription factor to activate a cascade of downstream target genes. The cellular response to this compound is strictly p53-dependent; in cancer cells with mutated or deleted p53, the drug shows minimal activity.[5][6] The primary outcomes of p53 reactivation by this compound are cell-cycle arrest and apoptosis.
Induction of Cell-Cycle Arrest
A key downstream target of p53 is the gene CDKN1A, which encodes the protein p21.[5] p21 is a potent cyclin-dependent kinase (CDK) inhibitor. By upregulating p21, activated p53 halts the cell cycle, typically at the G1 checkpoint, preventing cancer cell proliferation.[2][10] Treatment with this compound leads to a robust, dose-dependent increase in both p21 mRNA and protein levels in p53 wild-type cells.[5][6]
Induction of Apoptosis
This compound treatment also strongly induces apoptosis in sensitive cancer cell lines.[2][3] This is primarily achieved through the p53-mediated transcriptional upregulation of pro-apoptotic genes, such as PUMA (p53 upregulated modulator of apoptosis) and BAX.[5][10] The increased expression of these proteins leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage and activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[2][4][5]
Quantitative Data Presentation
This compound demonstrates potent and selective activity against cancer cell lines with wild-type p53 status. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is significantly greater than earlier generation MDM2 inhibitors.
Table 1: In Vitro Cell Growth Inhibition (IC50) of this compound (SAR405838) vs. Other MDM2 Inhibitors
| Cell Line | Cancer Type | p53 Status | SAR405838 (this compound) IC50 (µM) | MI-219 IC50 (µM) | Nutlin-3a IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-type | 0.092 | 1.4 | 1.3 |
| RS4;11 | Acute Leukemia | Wild-type | 0.089 | 1.0 | 0.57 |
| LNCaP | Prostate Cancer | Wild-type | 0.27 | 1.1 | 1.2 |
| HCT-116 | Colon Cancer | Wild-type | 0.20 | 0.95 | 0.86 |
| HCT-116 (p53-/-) | Colon Cancer | Deletion | >20 | >10 | >10 |
| SAOS-2 | Osteosarcoma | Deletion | >10 | N/A | N/A |
| PC-3 | Prostate Cancer | Deletion | >10 | N/A | N/A |
| SW620 | Colon Cancer | Mutation | >10 | N/A | N/A |
| Data synthesized from Wang et al., Cancer Research, 2014.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Growth Inhibition Assay
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Objective: To determine the IC50 values of this compound in various cancer cell lines.
-
Protocol:
-
Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
The following day, cells are treated with a serial dilution of this compound (e.g., 0.001 to 20 µM) or vehicle control (DMSO).
-
Cells are incubated for a period of 3 to 5 days.
-
Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or similar colorimetric assay (e.g., MTS). The absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
Data is normalized to the vehicle-treated control cells, and IC50 values are calculated using a nonlinear regression curve fit.
-
Western Blot Analysis for Protein Expression
-
Objective: To measure changes in the protein levels of p53, MDM2, p21, PUMA, and apoptosis markers (cleaved caspase-3, cleaved PARP).
-
Protocol:
-
Cells are seeded and treated with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for p53, MDM2, p21, PUMA, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Objective: To analyze the effects of this compound on cell cycle distribution and apoptosis induction.
-
Protocol:
-
Cell Cycle Analysis:
-
Cells are treated with this compound for 24-48 hours.
-
Cells (including floating cells) are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
After incubation in the dark for 30 minutes, the DNA content is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
-
Apoptosis Analysis:
-
Cells are treated with this compound for 24-72 hours.
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Samples are analyzed by flow cytometry within 1 hour to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.[11]
-
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Protocol:
-
p53 wild-type cancer cells (e.g., SJSA-1, HCT-116) are subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally via gavage at specified doses and schedules (e.g., 100 mg/kg, daily). The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry) to confirm target engagement in vivo.[5]
-
Conclusion
This compound (SAR405838) is a highly specific and potent inhibitor of the MDM2-p53 interaction, representing a targeted therapeutic strategy for the approximately 50% of human cancers that retain wild-type p53.[4] Its mechanism of action is centered on the blockade of p53 ubiquitination and degradation, leading to the stabilization and reactivation of this critical tumor suppressor. The subsequent transcriptional activation of p53 target genes, such as CDKN1A (p21) and PUMA, effectively drives p53-dependent cell-cycle arrest and apoptosis in malignant cells.[3][5] Preclinical data robustly supports its potent, p53-dependent antitumor activity both in vitro and in vivo, validating the MDM2-p53 axis as a key therapeutic target.[7][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascentagepharma.com [ascentagepharma.com]
- 6. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of MDM2 promotes antitumor responses in p53 wild-type cancer cells through their interaction with the immune and stromal microenvironment - OAK Open Access Archive [oak.novartis.com]
- 9. [PDF] SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. | Semantic Scholar [semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. oncotarget.com [oncotarget.com]
- 12. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Chemical Architecture of MI-773: A Potent Spiro-Oxindole Antagonist of the MDM2-p53 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
MI-773, also known as SAR405838, is a potent, selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] As a member of the spiro-oxindole class of compounds, this compound was developed to reactivate the tumor suppressor protein p53 in cancer cells where it is negatively regulated by overexpression of Murine Double Minute 2 (MDM2). By disrupting the MDM2-p53 axis, this compound triggers p53-mediated downstream signaling, leading to cell cycle arrest, apoptosis, and tumor growth inhibition in various preclinical cancer models with wild-type p53.[1][3] This technical guide provides an in-depth overview of the discovery, chemical structure, and biological characterization of this compound, including detailed experimental protocols and quantitative data to support its preclinical development.
Discovery and Development
The discovery of this compound stemmed from the recognition that the p53 tumor suppressor is inactivated in a large proportion of human cancers, not by mutation, but through the inhibitory action of MDM2.[2][4] MDM2, an E3 ubiquitin ligase, binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[2] This identified the MDM2-p53 interaction as a key therapeutic target for reactivating p53's tumor-suppressive functions.
This compound was developed through a structure-based drug design approach, optimizing a class of spiro-oxindole compounds to mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on MDM2.[5] This optimization led to a compound with high binding affinity and improved pharmacological properties, including oral bioavailability.[1] this compound is a diastereomer of another MDM2 inhibitor, MI-77301 (also known as SAR405838), and has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including neuroblastoma, adenoid cystic carcinoma, and various solid and hematological malignancies.[1][4]
Chemical Structure
This compound is a spiro-oxindole derivative. The core spirocyclic scaffold is crucial for its inhibitory activity, presenting the necessary substituent groups in the correct spatial orientation to effectively engage with the p53-binding pocket of MDM2.
Chemical Name: (3'S,4'R,5'S)-6-chloro-4'-(3-chloro-2-fluorophenyl)-1'-((1s,4s)-4-hydroxy-4-methylcyclohexyl)-2'-neopentyl-dispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-2'',5'-dione
Molecular Formula: C37H45Cl2FN2O4
Molecular Weight: 687.66 g/mol
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of spiro-oxindole MDM2 inhibitors often involves a key [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile.
Mechanism of Action: The MDM2-p53 Signaling Pathway
This compound functions by competitively inhibiting the interaction between MDM2 and p53. In cancer cells with wild-type p53 and amplified or overexpressed MDM2, this inhibition leads to the stabilization and accumulation of p53. The restored p53 can then translocate to the nucleus and act as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., BAX, PUMA).[3][6] This reactivation of the p53 signaling pathway is the primary mechanism through which this compound exerts its anti-tumor effects.
Quantitative Biological Data
The potency of this compound has been quantified through various biochemical and cell-based assays.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Ki) to MDM2 | 0.88 nM | Competitive Binding Assay | [4] |
| Binding Affinity (Kd) to MDM2 | 8.2 nM | [7] | |
| IC50 (SJSA-1 Osteosarcoma) | 0.09 µM | Cell Viability Assay | [8] |
| IC50 (IMR-32 Neuroblastoma) | 9.33 µM | CCK-8 Assay | [6] |
| IC50 (SH-SY5Y Neuroblastoma) | 2.45 µM | CCK-8 Assay | [6] |
| IC50 (LNCaP Prostate Cancer) | 0.2 µM | Cell Viability Assay | [8] |
| IC50 (HCT-116 Colon Cancer) | 0.3 µM | Cell Viability Assay | [8] |
| Table 1: Summary of quantitative data for this compound. |
Key Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from studies on neuroblastoma cell lines.[6]
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Cell Seeding: Seed 2 x 10^4 neuroblastoma cells per well in a 96-well plate and allow them to adhere overnight at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.05–20.00 µM) for 24-72 hours. Include a vehicle control (DMSO).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is a standard method for detecting apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Homogeneous Time-Resolved Fluorescence (HTRF) for MDM2-p53 Interaction
This protocol outlines a competitive binding assay.
-
Reagent Preparation: Prepare solutions of GST-tagged MDM2, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody (donor), and XL665-labeled streptavidin (acceptor).
-
Compound Dispensing: Dispense serial dilutions of this compound or control compounds into a low-volume 384-well plate.
-
Reagent Addition: Add the MDM2 and p53 peptide to the wells, followed by the HTRF detection reagents.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a general workflow for analyzing the binding of this compound to MDM2.
-
Chip Preparation: Immobilize recombinant MDM2 protein onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Measurement: Inject the this compound solutions over the sensor chip surface and monitor the change in the SPR signal (response units, RU) over time. This includes an association phase during injection and a dissociation phase during buffer flow.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a mild regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
This compound is a highly potent and selective spiro-oxindole inhibitor of the MDM2-p53 interaction with promising preclinical anti-tumor activity. Its discovery and development highlight the success of structure-based drug design in targeting challenging protein-protein interactions. The data and experimental protocols summarized in this guide provide a comprehensive resource for researchers in the field of cancer biology and drug discovery who are interested in the development of MDM2 inhibitors and the reactivation of the p53 tumor suppressor pathway. Further investigation into this compound and similar compounds holds the potential for new therapeutic strategies for a variety of cancers with a wild-type p53 status.
References
- 1. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. revvity.com [revvity.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
MI-773 (SAR405838): A Technical Whitepaper on a Novel MDM2 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
MI-773, also known as SAR405838, is a potent and selective, orally bioavailable small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1] By disrupting the negative regulation of the p53 tumor suppressor by MDM2, this compound reactivates the p53 signaling pathway, leading to cell cycle arrest, apoptosis, and tumor regression in preclinical models of various cancers with wild-type TP53.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction
The p53 tumor suppressor protein plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. In over 50% of human cancers, the TP53 gene is mutated, leading to the loss of its tumor-suppressive functions. In a significant portion of the remaining cancers with wild-type TP53, the p53 protein is functionally inactivated through its interaction with the MDM2 oncoprotein.[3]
MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby keeping its cellular levels in check.[3] Overexpression of MDM2, often due to gene amplification, is a common event in several cancer types, including soft tissue sarcomas, osteosarcomas, and neuroblastomas.[2][3] This makes the MDM2-p53 interaction an attractive therapeutic target for reactivating p53 in wild-type TP53 cancers.
This compound (SAR405838) is a spiro-oxindole derivative designed to mimic the key p53 residues that bind to the hydrophobic pocket of MDM2, thereby disrupting the MDM2-p53 interaction with high affinity and specificity.[1] This whitepaper will detail the current understanding of this compound as a potential cancer therapeutic.
Mechanism of Action
This compound functions by competitively inhibiting the binding of p53 to MDM2. This inhibition prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in cell cycle arrest (e.g., CDKN1A or p21) and apoptosis (e.g., PUMA, BAX).[2][3]
Quantitative Data Summary
In Vitro Potency
This compound demonstrates potent and selective activity against cancer cell lines with wild-type TP53.
| Parameter | Value | Assay | Reference |
| MDM2 Binding Affinity (Ki) | 0.88 nM | Fluorescence Polarization | |
| MDM2 Binding Affinity (Kd) | 8.2 nM | Cell-free assay |
Table 1: Binding Affinity of this compound for MDM2
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-type | 0.092 | |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-type | 0.089 | |
| LNCaP | Prostate Cancer | Wild-type | 0.27 | |
| HCT-116 | Colon Cancer | Wild-type | 0.20 | |
| SAOS-2 | Osteosarcoma | Deleted | >10 | |
| PC-3 | Prostate Cancer | Deleted | >10 | |
| SW620 | Colorectal Cancer | Mutated | >10 | |
| HCT-116 (p53-/-) | Colon Cancer | Deleted | >20 |
Table 2: In Vitro Cell Growth Inhibition by this compound (SAR405838)
Preclinical In Vivo Efficacy
This compound has demonstrated significant antitumor activity in various xenograft models.
| Xenograft Model | Cancer Type | Dose and Schedule | Outcome | Reference |
| SJSA-1 | Osteosarcoma | 100 mg/kg, p.o., daily | Complete and persistent tumor regression | [2] |
| RS4;11 | Acute Lymphoblastic Leukemia | 100 mg/kg, p.o., daily | Complete tumor regression | [2] |
| LNCaP | Prostate Cancer | 200 mg/kg, p.o., daily | Partial (80%) tumor regression | [2] |
| HCT-116 | Colon Cancer | 200 mg/kg, p.o., daily | Complete tumor growth inhibition | [2] |
Table 3: In Vivo Antitumor Efficacy of this compound (SAR405838)
Pharmacokinetics in Mice
Pharmacokinetic studies in mice have demonstrated good oral bioavailability of SAR405838.
| Parameter | Value | Dose and Route | Reference |
| Tmax | ~1-2 h | 25 mg/kg, p.o. | |
| Cmax | ~2 µM | 25 mg/kg, p.o. | |
| AUC | ~10 µM·h | 25 mg/kg, p.o. | |
| Bioavailability | ~40% | 25 mg/kg, p.o. vs 5 mg/kg, i.v. |
Table 4: Pharmacokinetic Parameters of SAR405838 in Mice (Note: Specific values are illustrative based on typical preclinical data and may vary between studies).
Phase I Clinical Trial Data (NCT01636479)
A Phase I study of SAR405838 was conducted in patients with advanced solid tumors.
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 300 mg once daily (QD) | |
| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia, Nausea | |
| Most Common Adverse Events | Diarrhea, increased blood creatine phosphokinase, nausea, vomiting | |
| Efficacy (Differentiated Liposarcoma Cohort) | Stable Disease: 56% Progression-Free Rate at 3 months: 32% |
Table 5: Summary of Phase I Clinical Trial Results for SAR405838
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of this compound to the MDM2 protein.
Detailed Methodology:
-
Reagents:
-
Recombinant human MDM2 protein (N-terminal domain).
-
Fluorescein-labeled p53-derived peptide (e.g., 12-mer peptide).
-
This compound (SAR405838) serially diluted in DMSO and then in assay buffer.
-
Assay Buffer: e.g., 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine gamma globulin, 0.02% sodium azide.
-
-
Procedure:
-
In a 96-well black plate, add a fixed concentration of MDM2 protein and the fluorescently labeled p53 peptide.
-
Add increasing concentrations of this compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent peptide from MDM2 by this compound.
-
The data is fitted to a competitive binding model to calculate the IC50, which is then converted to a Ki value.
-
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Detailed Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound (or vehicle control) for 72-96 hours.
-
-
MTS Reagent Addition:
-
Add MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent) to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
-
Absorbance Reading:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the drug concentration and fit to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of key components of the p53 signaling pathway.
Detailed Methodology:
-
Cell Lysis:
-
Treat cells with this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Primary antibodies include:
-
p53 (e.g., DO-1 clone)
-
MDM2 (e.g., SMP14 clone)
-
p21
-
PUMA
-
Cleaved Caspase-3
-
Cleaved PARP
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Detailed Methodology:
-
Cell Treatment:
-
Treat cells with this compound for a specified duration (e.g., 48 hours).
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Toxicology and Safety Profile
Non-clinical toxicology studies of SAR405838 have been conducted in rodents and non-rodents. In the Phase I clinical trial, the most common dose-limiting toxicities were thrombocytopenia and nausea.[4] Other frequently observed treatment-related adverse events included diarrhea and increased blood creatine phosphokinase.[5] These findings are consistent with the on-target effects of p53 activation in hematopoietic and gastrointestinal tissues.
Conclusion and Future Directions
This compound (SAR405838) is a potent and selective MDM2 inhibitor that has demonstrated promising preclinical antitumor activity by reactivating the p53 pathway in cancers with wild-type TP53. Phase I clinical data have established a manageable safety profile and recommended phase II dose. While the clinical development of SAR405838 itself has been discontinued, the insights gained from its development have paved the way for next-generation MDM2 inhibitors.
Future research in this area will likely focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to MDM2 inhibition.
-
Exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms.
-
Developing strategies to mitigate on-target toxicities.
The development of this compound and similar molecules represents a significant advancement in the field of targeted cancer therapy, offering a potential therapeutic avenue for a large population of cancer patients with functionally intact p53.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Restoring the Guardian: A Technical Guide to MI-773 and p53 Reactivation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of MI-773, a potent small-molecule inhibitor, in restoring the tumor-suppressive function of p53. By disrupting the p53-MDM2 interaction, this compound offers a promising therapeutic strategy for cancers harboring wild-type p53. This document provides a comprehensive overview of its mechanism of action, a compilation of key quantitative data from preclinical studies, detailed experimental protocols for reproducing pivotal assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction: The p53-MDM2 Axis as a Therapeutic Target
The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a critical role in maintaining cellular integrity by orchestrating responses to cellular stress, such as DNA damage, oncogene activation, and hypoxia.[1][2] These responses include cell cycle arrest, senescence, DNA repair, and apoptosis, thereby preventing the propagation of damaged cells.[1][3] In over 50% of human cancers, the TP53 gene is mutated, leading to a non-functional p53 protein.[1] However, in a significant portion of the remaining cancers, p53 is wild-type but its function is abrogated by other mechanisms, most notably through its interaction with the murine double minute 2 (MDM2) protein.[4]
MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by binding to its transactivation domain, which both inhibits its transcriptional activity and targets it for proteasomal degradation.[4][5] In many cancers, the amplification or overexpression of MDM2 leads to the effective inactivation of wild-type p53, promoting cancer cell proliferation and survival.[6] This makes the p53-MDM2 interaction a compelling target for therapeutic intervention. The goal of such interventions is to disrupt this interaction, thereby stabilizing p53, restoring its transcriptional activity, and reactivating its tumor-suppressive functions.[5]
This compound: A Potent and Selective MDM2 Inhibitor
This compound (also known as SAR405838) is an orally available, small-molecule spiro-oxindole antagonist of MDM2.[6] It is designed to mimic the interaction of p53 with MDM2, binding with high affinity to the p53-binding pocket of MDM2.[4][7] This competitive inhibition prevents MDM2 from binding to p53, thereby rescuing p53 from MDM2-mediated degradation.[6] The accumulation of stabilized p53 leads to the transactivation of its downstream target genes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4][7]
Mechanism of Action
The core mechanism of this compound revolves around the disruption of the p53-MDM2 autoregulatory feedback loop. In normal, unstressed cells, p53 levels are kept low through continuous degradation mediated by MDM2.[5] When cellular stress occurs, p53 is stabilized and activated, leading to the transcription of its target genes, including MDM2, which creates a negative feedback loop.[4] In cancers with MDM2 overexpression, this balance is shifted, leading to excessive p53 degradation.
This compound intervenes by binding to MDM2, preventing its interaction with p53. This leads to:
-
p53 Stabilization: Shielded from MDM2-mediated ubiquitination and proteasomal degradation, p53 protein levels accumulate in the nucleus.[4][5]
-
p53 Activation: The stabilized p53 is transcriptionally active and induces the expression of its downstream target genes.[7]
-
Induction of Apoptosis: Key pro-apoptotic p53 target genes, such as BAX, PUMA, and p21, are upregulated, leading to the activation of the intrinsic apoptotic pathway.[4][7]
Quantitative Data on this compound Activity
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound in various cancer models.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | ~1 | [8] |
| SH-SY5Y | Neuroblastoma | ~1 | [4] |
| UM-HACC-2A | Adenoid Cystic Carcinoma | Not specified | [7] |
| UM-HACC-2B | Adenoid Cystic Carcinoma | Not specified | [7] |
| UM-HACC-5 | Adenoid Cystic Carcinoma | Not specified | [7] |
| UM-HACC-6 | Adenoid Cystic Carcinoma | Not specified | [7] |
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines.
| Cell Line / Model | Treatment | Fold Change in Protein Expression | Reference |
| UM-PDX-HACC-5 | This compound | Upregulation of p53, MDM2, p21, and BAX | [7] |
| UM-HACC-5 | This compound + Cisplatin (120 min) | 5.94-fold higher Caspase-9 activation than vehicle control | [7] |
| UM-HACC-6 | This compound + Cisplatin (120 min) | 6.76-fold higher Caspase-9 activation than vehicle control | [7] |
| Neuroblastoma Cells | This compound | Dose-dependent increase in cleavage of PARP and caspase-3; Increased expression of MDM2 and p21 | [4] |
Table 2: Effect of this compound on Key Signaling Proteins.
| Xenograft Model | Treatment | Outcome | Reference |
| UM-PDX-HACC-5 | This compound + Cisplatin | Significant decrease in tumor growth rate compared to control | [7] |
| UM-PDX-HACC-5 | This compound (neoadjuvant) + Surgery | Eliminated tumor recurrences for at least 300 days | [7] |
| Orthotopic NB | SAR405838 (this compound) | Induced apoptosis in NB tumor cells | [8] |
Table 3: In Vivo Efficacy of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.
Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound on the expression levels of p53, MDM2, and downstream target proteins like p21 and BAX.
Materials:
-
Cancer cell lines (e.g., SH-SY5Y, UM-HACC-5)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, MDM2, p21, BAX, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in appropriate culture dishes and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Cell Viability Assay (e.g., CCK-8)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines and determine the IC50 value.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed a known number of cells (e.g., 5,000 cells/well) into a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.
-
Assay: Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells in each treatment group.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound in restoring p53 function.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for apoptosis detection by flow cytometry.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancers that retain wild-type p53 but have it inactivated by MDM2 overexpression. Its ability to effectively disrupt the p53-MDM2 interaction, leading to the restoration of p53's tumor-suppressive functions, has been demonstrated in numerous preclinical studies. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, offering a summary of its mechanism, key quantitative data, and detailed experimental protocols to facilitate further investigation and development of this and similar targeted therapies. The continued exploration of MDM2 inhibitors like this compound holds significant potential for advancing cancer treatment paradigms.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. cusabio.com [cusabio.com]
- 4. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restoring p53 tumor suppressor activity as an anticancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Spiro-Oxindole Scaffold: A Core Component of Potent MDM2 Inhibitors for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, represents a critical checkpoint in cellular homeostasis. In many cancers where p53 remains wild-type, its tumor-suppressive functions are abrogated by overexpression of MDM2. Consequently, the development of small molecule inhibitors that disrupt the p53-MDM2 interaction has emerged as a promising therapeutic strategy to reactivate p53 and induce tumor cell death. Among the various chemical scaffolds investigated, the spiro-oxindole core has proven to be a particularly fruitful starting point for the design of highly potent and specific MDM2 inhibitors. This technical guide provides a comprehensive overview of the spiro-oxindole scaffold, detailing its mechanism of action, structure-activity relationships, and the key experimental protocols used for its evaluation.
Mechanism of Action: Mimicking p53 to Block MDM2
Spiro-oxindole-based MDM2 inhibitors are designed to mimic the key amino acid residues of p53—specifically Phe19, Trp23, and Leu26—that are essential for its binding to a deep hydrophobic pocket on the surface of MDM2.[1][2] By occupying this pocket, these small molecules competitively inhibit the p53-MDM2 interaction, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation of p53 in the nucleus, where it can transactivate its target genes, resulting in cell cycle arrest, apoptosis, and senescence in cancer cells.
The spiro-oxindole core itself serves as a rigid scaffold that correctly orients the appended chemical moieties to optimally engage with the sub-pockets of the MDM2 protein. The oxindole ring, in particular, is designed to mimic the indole ring of Trp23, which forms a crucial hydrogen bond with the backbone of Leu54 in MDM2.[3]
The MDM2-p53 Signaling Pathway and Inhibition by Spiro-Oxindoles
The following diagram illustrates the core MDM2-p53 signaling pathway and the mechanism of its disruption by spiro-oxindole inhibitors.
Structure-Activity Relationship (SAR) of Spiro-Oxindole MDM2 Inhibitors
Extensive SAR studies have been conducted to optimize the potency and pharmacokinetic properties of spiro-oxindole MDM2 inhibitors. Key structural modifications and their effects are summarized below:
-
The Spiro-Core: The stereochemistry of the spiro-pyrrolidine ring is critical for potent MDM2 inhibition. Different diastereomers can exhibit over a 100-fold difference in binding affinity.[2][4] For instance, the trans-isomers are often more active than the cis-isomers.[2]
-
Substitutions on the Oxindole Ring: Halogen substitutions, particularly chlorine at the 6-position of the oxindole ring, generally enhance binding affinity. This is likely due to favorable interactions with the MDM2 protein surface.
-
Substitutions on the Pyrrolidine Ring:
-
C3'-Position: Aromatic groups, such as chloro- and fluoro-substituted phenyl rings, are crucial for mimicking the Phe19 residue of p53 and occupying the corresponding hydrophobic pocket of MDM2.
-
N1'-Position: Small alkyl groups, such as methyl or ethyl, are generally well-tolerated.
-
C4'-Position: Introduction of polar groups, such as amides and sulfonamides, can improve solubility and pharmacokinetic properties. For example, the 2-morpholin-4-yl-ethylamine group has been shown to significantly increase potency.[5]
-
-
Additional Rings: Fusing additional rings to the pyrrolidine can create more rigid structures that better fit the MDM2 binding pocket, leading to enhanced potency.
Quantitative Data of Representative Spiro-Oxindole MDM2 Inhibitors
The following tables summarize the in vitro activity of several key spiro-oxindole MDM2 inhibitors.
Table 1: Binding Affinity of Spiro-Oxindole Inhibitors to MDM2
| Compound | Ki (nM) | KD (µM) | Assay Method | Reference |
| MI-63 | 3 | - | Fluorescence Polarization | [5] |
| MI-888 | 0.44 | - | Fluorescence Polarization | [2][4] |
| MI-219 | Low nM | - | Fluorescence Polarization | [2] |
| Compound 8 | 3 | - | Fluorescence Polarization | [5] |
| Compound 9 (enantiomer of 8) | 4000 | - | Fluorescence Polarization | [5] |
| Compound 7a | - | 2.38 | Microscale Thermophoresis | [1] |
| Compound 38 | - | 7.94 | Not Specified | [6] |
| MI-1061 | 0.16 | - | Fluorescence Polarization | [7] |
Table 2: Cellular Activity of Spiro-Oxindole Inhibitors
| Compound | Cell Line | IC50 (µM) | Assay Method | Reference |
| Compound 7d | MDA-MB-231 | 3.797 ± 0.205 | MTT Assay | [1] |
| Compound 7n | MDA-MB-231 | 6.879 ± 0.308 | MTT Assay | [1] |
| Compound with R=2-thienyl | MDA-MB-231 | 3.797 ± 0.205 | MTT Assay | [6] |
| Compound with R=4-ClC6H4 | MDA-MB-231 | 4.763 ± 0.069 | MTT Assay | [6] |
| Compound with R=4-ClC6H4 | PC3 | 4.574 ± 0.011 | MTT Assay | [6] |
| Compound 38 | MDA-MB-231 | 2.4 ± 0.2 | MTT Assay | [6] |
| Compound 38 | PC3 | 3.4 ± 0.3 | MTT Assay | [6] |
| Compound 38 | HCT-116 | 7.2 ± 0.3 | MTT Assay | [6] |
| Compound 38 | A549 | 7.8 ± 0.3 | MTT Assay | [6] |
| Compound 8h | A2780 | 10.3 ± 1.1 | MTT Assay | [8] |
| Compound 8m | A549 | 17.7 ± 2.7 | MTT Assay | [8] |
| Compound 8k | MDA-MB-453 | 21.4 ± 1.4 | MTT Assay | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of spiro-oxindole MDM2 inhibitors are provided below.
General Experimental Workflow
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of spiro-oxindole MDM2 inhibitors.
Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
Principle: This assay measures the binding of a fluorescently labeled p53-derived peptide to the MDM2 protein. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger MDM2 protein, the tumbling rate slows down, leading to an increase in fluorescence polarization. Inhibitors that disrupt this interaction will displace the fluorescent peptide, causing a decrease in polarization.
Protocol:
-
Reagents:
-
MDM2 protein (recombinant)
-
Fluorescently labeled p53 peptide (e.g., with FAM or TAMRA)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Test compounds (dissolved in DMSO)
-
-
Procedure:
-
Add assay buffer, MDM2 protein, and the fluorescently labeled p53 peptide to the wells of a black, low-volume 384-well plate.
-
Add test compounds at various concentrations. Include controls with DMSO only (for 0% inhibition) and a known inhibitor or no MDM2 (for 100% inhibition).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Reagents:
-
Cancer cell lines (e.g., SJSA-1, MCF-7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Western Blotting for p53 and MDM2 Expression
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the proteins of interest (e.g., p53 and MDM2).
Protocol:
-
Reagents:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, and a loading control like anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The intensity of the bands corresponding to p53 and MDM2 can be quantified and normalized to the loading control.
-
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
Principle: Co-IP is used to study protein-protein interactions in their native cellular environment. An antibody to a specific protein (the "bait," e.g., MDM2) is used to pull down that protein from a cell lysate. If another protein (the "prey," e.g., p53) is bound to the bait protein, it will also be pulled down and can be detected by Western blotting.
Protocol:
-
Reagents:
-
Cell lysates
-
Co-IP lysis buffer (a milder buffer than for Western blotting to preserve protein interactions)
-
Primary antibody for immunoprecipitation (e.g., anti-MDM2)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
-
Primary antibody for Western blotting (e.g., anti-p53)
-
-
Procedure:
-
Prepare cell lysates.
-
Pre-clear the lysates with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody.
-
Add the protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the prey protein (p53). The presence of a p53 band in the MDM2 immunoprecipitate indicates an interaction.
-
Conclusion
The spiro-oxindole scaffold has proven to be a highly versatile and effective core for the development of potent and selective MDM2 inhibitors. Through extensive structure-activity relationship studies, researchers have been able to fine-tune the properties of these compounds to achieve high binding affinity, cellular activity, and in vivo efficacy. The experimental protocols detailed in this guide provide a framework for the continued discovery and evaluation of novel spiro-oxindole-based MDM2 inhibitors, with the ultimate goal of translating these promising preclinical candidates into effective cancer therapies. The robust and adaptable nature of this scaffold ensures that it will remain a key area of focus in the ongoing effort to therapeutically target the p53-MDM2 pathway.
References
- 1. Rational Design, Synthesis, Separation, and Characterization of New Spiroxindoles Combined with Benzimidazole Scaffold as an MDM2 Inhibitor [mdpi.com]
- 2. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]
- 4. ascentagepharma.com [ascentagepharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of MI-773 in Neuroblastoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data for MI-773 (also known as SAR405838), a potent and orally available small-molecule inhibitor of the MDM2-p53 interaction, in the context of neuroblastoma. Neuroblastoma, a common pediatric extracranial solid tumor, rarely presents with p53 mutations, making the MDM2-p53 axis a compelling therapeutic target.[1][2][3] this compound restores p53 function by preventing its degradation mediated by MDM2, thereby inducing apoptosis and cell cycle arrest in cancer cells with wild-type p53.[1][4]
Core Mechanism of Action
This compound functions by binding to MDM2, which prevents the interaction between MDM2 and the tumor suppressor protein p53.[4] This inhibition of the MDM2-p53 interaction prevents the poly-ubiquitination and subsequent proteasomal degradation of p53.[1] The resulting stabilization and accumulation of p53 leads to the transcriptional activation of its downstream target genes, culminating in cell cycle arrest and apoptosis in neuroblastoma cells harboring wild-type p53.[1][5]
Caption: Signaling pathway of this compound in neuroblastoma.
Quantitative In Vitro Efficacy
This compound has demonstrated potent anti-proliferative effects across a panel of p53 wild-type neuroblastoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in the micromolar range. In contrast, cell lines with mutant p53, such as KELLY, show resistance to this compound.
| Cell Line | p53 Status | IC50 (µM) | Reference |
| IMR-32 | Wild-Type | 9.33 | [5] |
| SH-SY5Y | Wild-Type | 2.45 | [5] |
| SK-N-SH | Wild-Type | 19.84 | [5] |
| LAN-1 | Wild-Type | 5.31 | [5] |
| NGP | Wild-Type | >20.00 | [5] |
| KELLY | Mutant | >20.00 | [5] |
In Vivo Antitumor Activity
Preclinical studies using an orthotopic neuroblastoma mouse model have confirmed the in vivo efficacy of this compound. In a model established with SH-SY5Y cells, treatment with this compound resulted in the induction of apoptosis in tumor cells.[1][2]
Combination Therapy
The potential of this compound to enhance the efficacy of standard chemotherapeutic agents has also been investigated. Studies have shown that this compound can augment the cytotoxic effects of doxorubicin in p53 wild-type neuroblastoma cell lines, suggesting a potential role for this compound in combination regimens.[1][2]
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Neuroblastoma cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with increasing concentrations of this compound or vehicle control for 72 hours.
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Incubation: Plates were incubated for a specified period (e.g., 1-4 hours) at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control. IC50 values were determined using non-linear regression analysis.[5]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Neuroblastoma cells were treated with various concentrations of this compound for 72 hours.
-
Cell Harvesting: Both floating and adherent cells were collected and washed with cold PBS.
-
Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic.[5]
Caption: Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis (PI Staining)
-
Cell Treatment: Neuroblastoma cells were treated with increasing concentrations of this compound for 72 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[5]
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p53, p21, MDM2, Caspase-3, PARP) overnight at 4°C. Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][5]
Caption: General workflow for Western blot analysis.
Orthotopic Neuroblastoma Mouse Model
-
Cell Preparation: Luciferase-transduced human SH-SY5Y neuroblastoma cells were prepared in PBS.
-
Surgical Implantation: A transverse incision was made over the left flank of nude mice. 1.5 x 10^6 cells in 0.1 ml of PBS were surgically injected into the left renal capsule.
-
Tumor Growth Monitoring: Tumor growth was monitored, typically via bioluminescence imaging.
-
Drug Administration: Once tumors were established, mice were treated with this compound or a vehicle control.
-
Efficacy Evaluation: Antitumor efficacy was assessed by measuring tumor volume and/or bioluminescence, and by performing histological or immunohistochemical analysis (e.g., for apoptosis markers) on the excised tumors.[1]
Conclusion
The preclinical data for this compound in neuroblastoma provide a strong rationale for its clinical investigation in patients with tumors harboring wild-type p53. This compound effectively reactivates the p53 tumor suppressor pathway, leading to significant antitumor activity both in vitro and in vivo. Its potential for combination with standard chemotherapy further enhances its therapeutic promise for this challenging pediatric malignancy.
References
- 1. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Facebook [cancer.gov]
- 5. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
MI-773: A Novel MDM2 Inhibitor for the Treatment of Adenoid Cystic Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Adenoid cystic carcinoma (ACC) is a rare and relentless malignancy with limited effective treatment options for advanced, recurrent, or metastatic disease.[1][2] A promising therapeutic strategy has emerged with the development of small-molecule inhibitors targeting the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor p53. In a majority of ACC cases, the p53 pathway remains intact, making it an ideal target for therapeutic intervention.[3] MI-773 (also known as SAR405838) is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction that has demonstrated significant preclinical activity in ACC models.[1][4] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the investigation of this compound in adenoid cystic carcinoma.
Introduction to this compound and its Mechanism of Action
This compound is a small-molecule inhibitor that binds to MDM2 with high affinity (Ki = 0.88 nM), effectively blocking the MDM2-p53 interaction.[1][4] In normal cells, MDM2 negatively regulates p53 by targeting it for proteasomal degradation.[4] By inhibiting this interaction, this compound stabilizes and activates p53, leading to the transcriptional upregulation of p53 target genes.[1][4] This reactivation of the p53 pathway ultimately results in cell cycle arrest and apoptosis in tumor cells with wild-type p53.[1][5] Preclinical studies have shown that this compound can overcome the typical resistance to therapy observed in ACC.[1]
Preclinical Efficacy of this compound in Adenoid Cystic Carcinoma
In Vitro Studies
In low-passage primary human ACC cell lines, this compound has been shown to potently induce the expression of p53 and its downstream targets, including p21 and MDM2.[1] Furthermore, this compound treatment leads to a dose-dependent increase in the fraction of apoptotic ACC cells and an accumulation of cells in the G1 phase of the cell cycle.[1][6]
In Vivo Patient-Derived Xenograft (PDX) Models
The antitumor effects of this compound have been robustly demonstrated in multiple patient-derived xenograft (PDX) models of ACC.[1][7] In these models, oral administration of this compound as a single agent resulted in significant tumor regression.[1]
Table 1: In Vivo Efficacy of Single-Agent this compound in ACC PDX Models
| PDX Model | This compound Dose | Treatment Duration | Outcome | Reference |
| UM-PDX-HACC-5 | 100 mg/kg | 20 days | 127% Tumor Growth Inhibition (TGI) | [1] |
| UM-PDX-HACC-5 | 10 mg/kg | 20 days | Modest reduction in tumor growth rate | [1][4] |
| ACCx6 | 100 mg/kg | ~25 days | Significant tumor regression | [7] |
| ACCx9 | 100 mg/kg | ~20 days | Significant tumor regression | [7] |
The observed tumor regression is associated with a significant increase in apoptosis within the tumor tissue.[1] Immunohistochemical analysis of this compound-treated tumors revealed an increased number of p53-positive cells, with a notable shift in p53 localization from the nucleus to the cytoplasm.[1][7]
Combination Therapy with Cisplatin
Building on the single-agent efficacy, studies have explored the combination of this compound with the conventional chemotherapeutic agent cisplatin. This combination therapy resulted in a potent and durable tumor regression in ACC PDX models.[8] Mechanistically, this compound sensitizes ACC cells to cisplatin through the p53-mediated upregulation of pro-apoptotic genes such as BAX and PUMA.[8][9]
Table 2: In Vivo Efficacy of this compound in Combination with Cisplatin in the UM-PDX-HACC-5 Model
| Treatment Group | Outcome | Reference |
| Vehicle Control | Continued tumor growth | [8] |
| Cisplatin | Stabilized tumor growth | [8] |
| This compound | Tumor regression | [8] |
| This compound + Cisplatin | Ablation of tumors in the majority of animals | [8] |
A key finding from these combination studies is the significant decrease in the cancer stem cell (CSC) population, which is often associated with therapy resistance and tumor recurrence.[8] Neoadjuvant treatment with this compound followed by surgical resection of tumors in a PDX model led to a durable anti-tumor response, with no tumor recurrences observed for over 300 days.[3][9] In contrast, 62.5% of mice in the control group that underwent surgery alone experienced tumor recurrence.[3][8]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action Signaling Pathway
Caption: this compound inhibits MDM2, leading to p53 activation and downstream effects.
Experimental Workflow for In Vivo PDX Studies
Caption: Workflow for patient-derived xenograft (PDX) studies of this compound in ACC.
Detailed Experimental Protocols
Patient-Derived Xenograft (PDX) Models
-
Establishment: Human ACC tumor fragments were obtained from consenting patients and transplanted subcutaneously into severe combined immunodeficient (SCID) mice.[1]
-
Treatment: Once tumors reached an average volume of 250 mm³, mice were randomized into treatment groups and received this compound (e.g., 10 or 100 mg/kg) or vehicle via daily oral gavage.[1][7]
-
Monitoring: Tumor volumes were measured regularly using calipers, and mouse weights were monitored as a measure of toxicity.[7]
-
Endpoint Analysis: At the end of the study, tumors were excised for various analyses, including immunohistochemistry (IHC) for p53, TUNEL assays for apoptosis, and Western blotting for protein expression.[1][7]
Cell-Based Assays
-
Cell Lines: Low-passage primary human ACC cell lines (e.g., UM-HACC-5) were used for in vitro experiments.[1]
-
Viability Assays: The cytotoxic effects of this compound were determined using assays such as the sulforhodamine B (SRB) assay after 48 or 96 hours of treatment to calculate IC50 values.[1]
-
Apoptosis Assays: The percentage of apoptotic cells was quantified by flow cytometry after propidium iodide staining, measuring the sub-G0/G1 cell population.[1]
-
Cell Cycle Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was analyzed by flow cytometry following propidium iodide staining.[1]
Molecular Biology Techniques
-
Western Blotting: Protein lysates from cell lines and PDX tumors were subjected to Western blot analysis to determine the expression levels of key proteins in the p53 pathway, including p53, phospho-p53 (Serine 392), MDM2, p21, BAX, PUMA, and Bcl-2.[1][8]
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections were stained for p53 to assess its expression and subcellular localization.[1]
-
TUNEL Assay: Apoptosis in tumor tissues was detected and quantified using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.[7]
Clinical Development and Future Directions
The promising preclinical data for MDM2 inhibitors in ACC has led to their investigation in clinical trials. This compound (SAR405838) has been evaluated in a Phase I clinical trial for patients with solid tumors.[5] A second-generation MDM2 inhibitor, APG-115, has also been tested in a Phase I/II trial for patients with salivary gland tumors, including ACC.[7] In a study of APG-115, patients with ACC experienced a 16% partial response rate and a 96% disease stabilization rate.[2] The median progression-free survival in the ACC subgroup was 10.5 months.[10]
These early clinical findings, coupled with the robust preclinical evidence, suggest that MDM2 inhibition is a viable and promising therapeutic strategy for patients with adenoid cystic carcinoma. Future research will likely focus on optimizing combination therapies, identifying biomarkers of response, and further evaluating the long-term efficacy and safety of MDM2 inhibitors in this patient population.
Conclusion
This compound has demonstrated significant potential as a therapeutic agent for adenoid cystic carcinoma by effectively reactivating the p53 tumor suppressor pathway. The extensive preclinical data, including robust tumor regression in PDX models and synergistic effects with cisplatin, provide a strong rationale for the continued clinical development of MDM2 inhibitors for this challenging disease. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance novel therapies for ACC.
References
- 1. Targeting MDM2 for Treatment of Adenoid Cystic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. michiganmedicine.org [michiganmedicine.org]
- 3. news.umich.edu [news.umich.edu]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. accrf.org [accrf.org]
- 10. Novel MDM2 Inhibitor Shows Activity in Salivary Gland Cancers - The ASCO Post [ascopost.com]
Foundational Research on MDM2 Inhibitors in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Murine Double Minute 2 (MDM2) inhibitors in the field of oncology. It covers the core mechanism of action, key experimental data, and detailed protocols for the evaluation of these promising therapeutic agents.
The MDM2-p53 Signaling Pathway: A Key Regulator of Cell Fate
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation.[1] In response to cellular stress, such as DNA damage or oncogene activation, p53 is activated and orchestrates a series of cellular responses, including cell cycle arrest, apoptosis (programmed cell death), and senescence.[2][3] The activity of p53 is tightly regulated by its principal cellular antagonist, MDM2.[4]
MDM2 is an E3 ubiquitin ligase that directly binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome.[2][4] This interaction effectively keeps p53 levels low in unstressed cells. Furthermore, MDM2 can inhibit the transcriptional activity of p53 and promote its export from the nucleus.[5] This regulatory relationship forms a negative feedback loop, as p53 itself transcriptionally upregulates the MDM2 gene.[4] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53 and allowing cancer cells to proliferate uncontrollably.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2.4. Caspase-3/7 Assay [bio-protocol.org]
- 3. biocompare.com [biocompare.com]
- 4. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer [mdpi.com]
- 5. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MI-773 In Vitro Protocol for Cancer Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-773 is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] In cancer cells with wild-type p53, the overexpression of MDM2, an E3 ubiquitin ligase, leads to the ubiquitination and subsequent proteasomal degradation of p53. By binding to the p53-binding pocket of MDM2, this compound effectively blocks this interaction, leading to the stabilization and activation of p53.[1] This restoration of p53 tumor suppressor function triggers downstream cellular responses, including cell cycle arrest and apoptosis, making this compound a promising therapeutic agent for cancers harboring wild-type p53.
These application notes provide a comprehensive overview of the in vitro protocols for evaluating the efficacy of this compound in cancer cell lines. The document includes detailed methodologies for key experiments, a summary of quantitative data, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
| Cell Line | p53 Status | IC50 (µM) | Reference |
| IMR-32 | Wild-Type | 9.33 | [1] |
| SH-SY5Y | Wild-Type | 2.45 | [1] |
| SK-N-SH | Wild-Type | 19.84 | [1] |
| LAN-1 | Wild-Type | 5.31 | [1] |
| NGP | Wild-Type | >20.00 | [1] |
| SK-N-AS | Mutant | Not Sensitive | [2] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Neuroblastoma Cell Lines
| Cell Line | Treatment | Apoptotic Cells (%) | G1 Phase Cells (%) | G2/M Phase Cells (%) | Reference |
| IMR-32 | Control (0 µM this compound) | ~5% | Not specified | Not specified | [1] |
| IMR-32 | This compound (5 µM) | ~15% (3-fold increase) | Increased | Increased | [1] |
| SH-SY5Y | Control (0 µM this compound) | ~4% | Not specified | Not specified | [1] |
| SH-SY5Y | This compound (1 µM) | ~12% (3-fold increase) | Increased | Not specified | [1] |
| SH-SY5Y | This compound (5 µM) | Not specified | Increased | Increased | [1] |
Note: The percentage of apoptotic cells is an approximation based on the reported ~3-fold increase from the control.
Signaling Pathway and Experimental Workflow
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for this compound In Vitro Evaluation.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.01 to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells after this compound treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 1 x 10^5 cells/well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1.0, 5.0, 10.0 µM) and a vehicle control for 48 hours.[1]
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of the p53 Pathway
This protocol is for detecting changes in the expression of key proteins in the p53 signaling pathway following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels. A notable increase in p53, MDM2, p21, and cleaved PARP is expected with this compound treatment.[1]
-
References
recommended concentration of MI-773 for cell culture experiments
Introduction
MI-773, also known as SAR405838, is a potent and specific small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1] this compound functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53.[2] In cancer cells with wild-type (WT) p53, MDM2 often binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome.[1] By blocking this interaction, this compound stabilizes p53, restoring its transcriptional activity. This leads to the induction of p53 target genes, resulting in cell cycle arrest, apoptosis, and potent anti-tumor effects.[2][3] These notes provide recommended concentrations and detailed protocols for utilizing this compound in various cell culture experiments.
Recommended Concentration of this compound
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for the specific cell line being investigated. Treatment duration typically ranges from 24 to 96 hours.[4]
Table 1: Reported Effective Concentrations and IC50 Values for this compound
| Cell Line Type | Cell Line Name(s) | Assay Type | Concentration Range / IC50 | Treatment Duration | Source(s) |
| Neuroblastoma (p53-WT) | SH-SY5Y | Cell Viability (CCK-8) | IC50: 2.45 µM | 72 hours | [3] |
| Neuroblastoma (p53-WT) | IMR-32 | Cell Viability (CCK-8) | IC50: 9.33 µM | 72 hours | [3] |
| Neuroblastoma (p53-WT) | LAN-1 | Cell Viability (CCK-8) | IC50: 5.31 µM | 72 hours | [3] |
| Neuroblastoma (p53-WT) | SK-N-SH | Cell Viability (CCK-8) | IC50: 19.84 µM | 72 hours | [3] |
| Neuroblastoma (p53-Mutant) | NGP | Cell Viability (CCK-8) | IC50: >20.00 µM | 72 hours | [3] |
| Neuroblastoma | IMR-32, SH-SY5Y | Apoptosis (Annexin V) | 0.5 - 10.0 µM | 48 hours | [3] |
| Neuroblastoma | SH-SY5Y, IMR-32 | Cell Cycle Analysis | 1.0 - 5.0 µM | 72 hours | [3] |
| Adenoid Cystic Carcinoma | UM-HACC series | Cytotoxicity (SRB/WST-1) | 0 - 40 µM | 24 - 96 hours | [4] |
| Adenoid Cystic Carcinoma | UM-HACC-5 | Apoptosis (PI Staining) | 0 - 20 µM | 72 hours | [4] |
| Various (Cell-Free) | N/A | FP Binding Assay | IC50: 62 nM | N/A | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation in cell culture.
Caption: Mechanism of action of this compound, an MDM2-p53 interaction inhibitor.
Caption: General experimental workflow for evaluating this compound in vitro.
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Method)
This protocol is adapted from standard MTT assay procedures and is used to measure the metabolic activity of cells as an indicator of viability.[5][6][7]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1x10³ to 1x10⁴ cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) control and medium-only blanks.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the medium-only wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3][8]
Materials:
-
Cells cultured in 6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 1x10⁵ cells per well in 6-well plates and allow them to attach overnight.[3] Treat the cells with the desired concentrations of this compound (e.g., 0.5, 1.0, 5.0, 10.0 µM) and a vehicle control for 48 hours.[3]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins in the p53 pathway following this compound treatment.[1][3][10]
Materials:
-
Cells cultured in 60 mm or 100 mm dishes
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system (wet or semi-dry)[10]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours). After treatment, wash cells with cold PBS and lyse them on ice using supplemented RIPA buffer.[10]
-
Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities relative to the loading control to determine changes in protein expression. Studies show this compound treatment leads to increased levels of p53, MDM2, p21, and cleaved PARP and Caspase-3.[1][3][11]
References
- 1. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. aacrjournals.org [aacrjournals.org]
preparing MI-773 stock solution and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-773, also known as SAR405838, is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] By binding to MDM2, this compound blocks its interaction with p53, thereby preventing the ubiquitination and subsequent proteasomal degradation of p53.[3] This leads to the accumulation of p53, activation of the p53 signaling pathway, and ultimately, cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4] These application notes provide detailed protocols for the preparation of this compound stock solutions and working concentrations for both in vitro and in vivo research applications.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1303607-07-9 | [5] |
| Molecular Formula | C₂₉H₃₄Cl₂FN₃O₃ | [5] |
| Molecular Weight | 562.50 g/mol | [5] |
| Target | MDM2-p53 Interaction | [5] |
Solubility
This compound exhibits solubility in various solvents, which is crucial for the preparation of stock and working solutions.
| Solvent | Solubility | Reference |
| DMSO | ≥ 53 mg/mL (94.22 mM) | [5] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (4.44 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [5] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (4.44 mM) in 10% DMSO, 90% (20% SBE-β-CD in saline) | [5] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (4.44 mM) in 10% DMSO, 90% corn oil | [5] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle this compound powder in a chemical fume hood.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.625 mg of this compound (Molecular Weight = 562.5 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. To prepare a 10 mM solution with 5.625 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6][7]
Preparation of this compound Working Concentrations for In Vitro Experiments
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working concentrations for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Final Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.[4]
-
Example Dilution for a 10 µM Working Solution:
-
Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Add the appropriate volume of the 100 µM intermediate solution to the final volume of cell culture medium to achieve a 10 µM final concentration. For example, add 1 mL of the 100 µM solution to 9 mL of medium.
-
Table of In Vitro Working Concentrations:
| Cell Line | Assay Type | Concentration Range | Treatment Duration | Reference |
| Neuroblastoma (IMR-32, SH-SY5Y, SK-N-SH, LAN-1, NGP) | Cell Viability (CCK-8) | 0.05 - 20.00 µM | 24 - 72 hours | [4] |
| Neuroblastoma (SH-SY5Y, SK-N-SH, KELLY) | Colony Formation | 0.5, 1, 5, 10 µM | 2 weeks | [4] |
| Neuroblastoma (IMR-32, SH-SY5Y) | Apoptosis (Annexin V/PI) | 0.5, 1.0, 5.0, 10.0 µM | 48 hours | [4] |
| Adenoid Cystic Carcinoma (UM-HACC-5, UM-HACC-6) | Cell Viability (SRB) | 0.01 - 10 µmol/L | 24 - 96 hours | [8] |
| Adenoid Cystic Carcinoma (UM-HACC-5, UM-HACC-6) | Apoptosis | 0 - 20 µM | 72 hours | [6] |
Preparation of this compound Working Concentrations for In Vivo Experiments
This protocol describes the preparation of this compound for oral gavage in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300, Tween-80, and saline OR 20% SBE-β-CD in saline OR corn oil
-
Sterile tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle for administration. For example, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolving this compound: First, dissolve the required amount of this compound powder in DMSO.
-
Adding Co-solvents: Gradually add the other components of the vehicle to the DMSO-MI-773 mixture while vortexing or sonicating to ensure a clear and homogenous solution.[5]
-
Final Volume: Adjust the final volume with the remaining vehicle component (e.g., saline or corn oil).
Table of In Vivo Working Concentrations:
| Animal Model | Tumor Type | Dosing Regimen | Vehicle | Reference |
| SCID Mice | Adenoid Cystic Carcinoma (PDX) | 10, 50, or 100 mg/kg daily (oral gavage) | Polyethylene glycol-200 + D-α-tocopherol polyethylene glycol 1000 succinate | [6] |
| SCID Mice | Osteosarcoma, Leukemia, Prostate, Colon Cancer (Xenografts) | 10, 30, 50, 100, and 200 mg/kg (oral) | Not specified | [9] |
This compound Signaling Pathway
This compound functions by disrupting the interaction between MDM2 and p53. Under normal conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus keeping p53 levels low.[8] In cancer cells with wild-type p53 where MDM2 is often overexpressed, this compound binds to MDM2 and prevents it from binding to p53. This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream target genes, such as p21 (CDKN1A) and PUMA, resulting in cell cycle arrest and apoptosis.[4]
References
- 1. doc.abcam.com [doc.abcam.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
Assessing the Efficacy of MDM2 Inhibitor MI-773 Using Apoptosis Assays: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MI-773, also known as SAR405838, is a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 interaction.[1][2] In many cancers with wild-type p53, the tumor suppressor functions of p53 are inhibited by its negative regulator, MDM2, which targets p53 for ubiquitination and proteasomal degradation.[1] this compound competitively binds to the p53-binding pocket of MDM2, thereby preventing the degradation of p53.[3] This leads to the accumulation and activation of p53, which in turn transcriptionally activates its downstream target genes, culminating in cell cycle arrest and apoptosis.[1][4][5]
These application notes provide detailed protocols for assessing the pro-apoptotic efficacy of this compound in cancer cells. The described assays are fundamental for researchers, scientists, and drug development professionals working to characterize the cellular response to MDM2 inhibition. The protocols cover the detection of early and late-stage apoptosis through various established methods, including Annexin V/Propidium Iodide (PI) staining, caspase activity assays, TUNEL assays, and Western blotting for key apoptotic markers.
Principle of this compound-Induced Apoptosis
This compound reactivates the p53 tumor suppressor pathway. By inhibiting the MDM2-p53 interaction, this compound stabilizes p53, leading to its accumulation in the nucleus. Activated p53 then functions as a transcription factor, upregulating the expression of pro-apoptotic genes such as BAX and PUMA, and cell cycle inhibitors like CDKN1A (p21).[1][4] The activation of the BAX/PUMA pathway initiates the intrinsic apoptotic cascade, leading to the activation of caspase-9, followed by the executioner caspases-3 and -7.[6] These executioner caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), resulting in the characteristic biochemical and morphological hallmarks of apoptosis.[1][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on apoptosis and cell viability in various neuroblastoma (NB) cell lines.
Table 1: IC50 Values of this compound in Neuroblastoma Cell Lines (72h treatment)
| Cell Line | p53 Status | MDM2 Expression | IC50 (µM) | Reference |
| IMR-32 | Wild-Type | High | 9.33 | [7] |
| SH-SY5Y | Wild-Type | High | 2.45 | [7] |
| LAN-1 | Wild-Type | High | 5.31 | [7] |
| SK-N-SH | Wild-Type | Low | 19.84 | [7] |
| NGP | Wild-Type | Low | >20.00 | [7] |
| SK-N-AS | Mutant | - | No effect | [2] |
Table 2: Induction of Apoptosis by this compound in Neuroblastoma Cell Lines (72h treatment)
| Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control | Reference |
| IMR-32 | 5.0 | ~25% | ~3-fold | [7] |
| IMR-32 | 10.0 | ~35% | >3-fold | [7] |
| SH-SY5Y | 5.0 | ~30% | ~3-fold | [7] |
| SH-SY5Y | 10.0 | ~40% | >3-fold | [7] |
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells (e.g., 1 x 10^5 cells/well) in a 6-well plate and incubate for 24 hours.[8]
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.5, 1.0, 5.0, 10.0 µM) and a vehicle control (DMSO) for the desired time (e.g., 24, 48, or 72 hours).[7]
-
Cell Harvesting:
-
Carefully collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Protocol 2: Caspase-3/7 Activity Assay
This luminescent assay quantifies the activity of the key executioner caspases, caspase-3 and -7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density that will not exceed confluency after treatment.
-
This compound Treatment: Treat cells with this compound as described in Protocol 1. Include blank wells (medium only) and vehicle control wells.
-
Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[10]
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[10]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells from all other readings. Express the results as fold change in caspase activity relative to the vehicle control.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay, Thermo Fisher Scientific)
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton™ X-100 in PBS (Permeabilization Reagent)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope or flow cytometer
Procedure (for adherent cells on coverslips):
-
Cell Culture and Treatment: Grow and treat cells with this compound on sterile coverslips in a multi-well plate.
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Wash the cells with deionized water.
-
Prepare the TdT reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[12]
-
-
Staining and Imaging:
-
Wash the cells with PBS.
-
Perform the click reaction or antibody staining step as per the kit's protocol to label the incorporated nucleotides with a fluorescent dye.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green for FITC/Alexa Fluor 488).
-
Protocol 4: Western Blot Analysis of Apoptotic Proteins
This protocol allows for the detection and quantification of key proteins involved in the this compound-induced apoptotic pathway.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-BAX, anti-PUMA, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the pro-apoptotic efficacy of the MDM2 inhibitor this compound. By employing a combination of these assays, researchers can comprehensively characterize the cellular response to this compound, from early apoptotic events like phosphatidylserine externalization and caspase activation to late-stage DNA fragmentation. Furthermore, Western blot analysis can confirm the activation of the intended p53 signaling pathway. These methods are essential tools for the preclinical assessment of this compound and other p53-MDM2 interaction inhibitors in the drug development pipeline.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 6. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 7. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MDM2 for Neuroblastoma Therapy: In Vitro and In Vivo Anticancer Activity and Mechanism of Action [mdpi.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. promega.com [promega.com]
- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Cell Viability Assay with MI-773 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-773 is a potent and specific small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2][3] In many cancer types with wild-type p53, the tumor suppressor function of p53 is abrogated by overexpression of its negative regulator, MDM2.[1][4] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[5][6] this compound acts by binding to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction. This inhibition leads to the stabilization and activation of p53, resulting in cell cycle arrest, apoptosis, and senescence in cancer cells.[1][5][6] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability.
Mechanism of Action: The MDM2-p53 Signaling Pathway
Under normal cellular conditions, p53 levels are kept low through a negative feedback loop involving MDM2. Upon cellular stress, such as DNA damage, p53 is activated and transcriptionally upregulates the expression of MDM2. MDM2 then binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome, thus controlling p53 activity. In cancer cells where MDM2 is overexpressed, this process is dysregulated, leading to excessive p53 degradation and tumor progression. This compound disrupts this interaction, leading to p53 accumulation and the activation of downstream target genes that induce apoptosis, such as BAX and PUMA, and cell cycle arrest, such as p21.[2][4]
References
- 1. Facebook [cancer.gov]
- 2. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Western Blot Analysis of p53 and MDM2 Levels Following MI-773 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of p53 and Murine Double Minute 2 (MDM2) protein levels in cell lysates by Western blot, following treatment with the MDM2 inhibitor, MI-773.
Introduction
The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest, apoptosis, and DNA repair. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][2] In many cancers, the p53 pathway is inactivated through the overexpression of MDM2.[1][3] this compound is a potent and specific small-molecule inhibitor of the p53-MDM2 interaction.[3][4] By binding to MDM2, this compound blocks the p53-binding pocket, thereby preventing the degradation of p53.[3] This leads to the accumulation of p53 protein, restoration of its transcriptional activity, and subsequent induction of apoptosis in cancer cells with wild-type p53.[3][4][5] Western blotting is a fundamental technique to elucidate the molecular mechanism of this compound by observing the expected increase in p53 and consequently MDM2 levels, as MDM2 is a transcriptional target of p53, creating a negative feedback loop.[4][5]
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound on the p53-MDM2 signaling pathway.
Caption: this compound inhibits the MDM2-mediated degradation of p53, leading to p53 accumulation.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect p53 and MDM2.
Materials
-
Cell Lines: Appropriate cancer cell line with wild-type p53 (e.g., HCT116, MCF-7)
-
This compound (SAR405838)
-
Cell Culture Medium and Reagents: (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS): Ice-cold
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: (e.g., BCA or Bradford assay kit)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
Running Buffer: (e.g., MOPS or MES SDS Running Buffer)
-
Transfer Buffer: (e.g., NuPAGE Transfer Buffer)
-
Membranes: PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-p53 antibody
-
Mouse anti-MDM2 antibody (e.g., IF2 clone)[6]
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-α-Tubulin)
-
-
Secondary Antibodies:
-
Anti-rabbit IgG, HRP-linked antibody
-
Anti-mouse IgG, HRP-linked antibody
-
-
Chemiluminescent Substrate: (e.g., ECL substrate)
-
Imaging System: Chemiluminescence detection system
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[5]
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[7]
-
Add an appropriate volume of ice-cold lysis buffer to each dish.[7][8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.[7]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane into an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 (e.g., 1:1000 dilution) and MDM2 (e.g., 1:500 - 1:1000 dilution)[10][11][12], and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (e.g., 1:2000 - 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the band intensity of p53 and MDM2 to the corresponding loading control.
-
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for analyzing p53 and MDM2 levels after this compound treatment.
Caption: A streamlined workflow for the Western blot analysis of p53 and MDM2.
Data Presentation
Quantitative data from the densitometric analysis should be summarized in a table for clear comparison.
| Treatment Group | This compound Conc. (µM) | Normalized p53 Level (Fold Change vs. Vehicle) | Normalized MDM2 Level (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| This compound | 0.1 | Value | Value |
| This compound | 0.5 | Value | Value |
| This compound | 1.0 | Value | Value |
| This compound | 5.0 | Value | Value |
| This compound | 10.0 | Value | Value |
Note: Replace "Value" with the mean fold change from replicate experiments. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody | Use a new or validated antibody. Check recommended dilutions. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer. Keep samples on ice. |
These detailed notes and protocols should enable researchers to effectively perform and interpret Western blot experiments for p53 and MDM2 following treatment with this compound.
References
- 1. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MDM2 Monoclonal Antibody (IF2) (33-7100) [thermofisher.com]
- 7. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 8. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 9. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abbexa.com [abbexa.com]
- 11. MDM2 antibody Western, Immunofluorescence SAB4501849 HDM2 [sigmaaldrich.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for Evaluating MI-773's Impact on Tumor Growth In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vivo anti-tumor efficacy of MI-773, a potent and orally available small-molecule inhibitor of the MDM2-p53 interaction. The primary mechanism of action of this compound is the reactivation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in tumor cells with wild-type p53.
Introduction to this compound
This compound, also known as SAR405838, is a highly selective inhibitor of the murine double minute 2 (MDM2) protein.[1] MDM2 is a key negative regulator of the p53 tumor suppressor.[2] By binding to p53, MDM2 promotes its degradation through the ubiquitin-proteasome pathway.[3] In many cancers that retain wild-type p53, MDM2 is overexpressed, effectively inactivating p53's tumor-suppressive functions.[2] this compound competitively binds to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction.[4] This stabilizes p53, leading to the activation of downstream target genes that control cell cycle arrest and apoptosis, such as p21, PUMA, and BAX.[4] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including neuroblastoma, adenoid cystic carcinoma, liposarcoma, leukemia, and osteosarcoma.[2][4][5]
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in reactivating the p53 signaling pathway.
References
- 1. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: MI-773 and p53 Mutant Cell Lines
Welcome to the technical support center for researchers utilizing the MDM2 inhibitor, MI-773. This resource provides troubleshooting guidance and frequently asked questions regarding the use of this compound, with a specific focus on its effects in p53 mutant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] Under normal physiological conditions, MDM2 functions as a primary negative regulator of the p53 tumor suppressor.[2][3] MDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome.[4][5] this compound works by competitively binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[1][6] This blockage prevents the degradation of p53, leading to its accumulation and the activation of its downstream signaling pathways, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[6][7]
Q2: Why is this compound not inducing apoptosis in my p53 mutant cell line?
The primary anti-cancer activity of this compound is dependent on the presence of functional, wild-type p53.[1][8] Since this compound's mechanism is to stabilize and activate p53, its efficacy is significantly diminished in cell lines where the p53 protein is mutated or deleted.[4][8] If the p53 protein in your cell line has a mutation that impairs its ability to transactivate downstream pro-apoptotic targets (like BAX and PUMA), then even if this compound successfully prevents MDM2-mediated degradation, the stabilized mutant p53 will be unable to initiate the apoptotic cascade. Several studies have shown that this compound has a potent antiproliferative effect on wild-type p53 cells, a phenomenon not observed in p53 mutant cell lines.[1]
Q3: Can this compound have any effect on p53 mutant cells?
While the primary, potent mechanism of this compound is p53-dependent, some studies suggest potential p53-independent effects of MDM2 inhibitors, although these are generally observed at higher concentrations and their apoptotic-inducing capacity is less certain.[9] MDM2 has other cellular functions besides regulating p53, and inhibiting these could theoretically have anti-proliferative effects.[10] However, robust induction of apoptosis is not the expected outcome in the absence of wild-type p53.
Troubleshooting Guide
If you are observing unexpected results or a lack of apoptotic induction with this compound in your experiments with p53 mutant cell lines, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| No apoptosis observed in p53 mutant cell line | This is the expected outcome. The primary mechanism of this compound is p53-dependent. | 1. Confirm the p53 status of your cell line via sequencing. 2. Include a p53 wild-type cell line as a positive control in your experiment to verify the activity of your this compound compound. 3. Consider investigating alternative, p53-independent cell death pathways or cytostatic effects. |
| Low potency or no effect in p53 wild-type control cells | 1. This compound degradation. 2. Incorrect dosage. 3. Cell line resistance. | 1. Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. 2. Perform a dose-response curve to determine the optimal concentration for your specific cell line. 3. Verify the expression level of MDM2 in your control cell line. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Inconsistent timing of treatment and analysis. | 1. Maintain consistent cell passage numbers, confluency, and media composition. 2. Standardize the duration of this compound treatment and the time points for all assays. |
| High background in apoptosis assays | 1. Suboptimal assay conditions. 2. Cell stress unrelated to this compound treatment. | 1. Optimize antibody concentrations and incubation times for western blotting. 2. For flow cytometry, ensure proper compensation and gating strategies. Handle cells gently to minimize mechanical stress. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability Assay (e.g., CCK-8)
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
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Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-cleaved Caspase-3, anti-PARP) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
This compound Mechanism of Action in p53 Wild-Type Cells
Caption: this compound action in p53 wild-type cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound effects.
Logical Relationship: this compound, p53 Status, and Apoptosis
Caption: p53 status determines this compound apoptotic outcome.
References
- 1. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 5. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 7. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news.umich.edu [news.umich.edu]
- 9. mdpi.com [mdpi.com]
- 10. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MI-773 Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of MI-773, a potent and selective MDM2 inhibitor, to minimize potential off-target effects. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally available, small-molecule inhibitor that specifically targets the interaction between the MDM2 protein and the p53 tumor suppressor.[1][2][3][4] By binding to MDM2, this compound prevents the MDM2-mediated degradation of p53. This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells with wild-type TP53.[3][4][5]
Q2: What are off-target effects and why are they a concern for a selective inhibitor like this compound?
Off-target effects occur when a drug interacts with proteins other than its intended therapeutic target.[6] Even for highly selective inhibitors, off-target binding can occur, potentially leading to unexpected cellular responses or toxicities. While this compound is designed for high selectivity to MDM2, it is crucial to experimentally verify its off-target profile in your specific model system to ensure that the observed phenotype is a direct result of p53 activation and not due to unintended molecular interactions.[1][2][7]
Q3: What are the known on-target associated toxicities of MDM2 inhibitors?
Inhibition of the MDM2-p53 interaction can also affect normal, healthy cells, leading to on-target toxicities. For MDM2 inhibitors, these can include gastrointestinal issues and bone marrow toxicities, such as thrombocytopenia and anemia.[8] These effects are a result of p53 activation in non-cancerous tissues.
Q4: How can I begin to assess the potential for off-target effects with this compound in my experimental system?
A tiered approach is recommended. Initially, computational methods, such as an Off-Target Safety Assessment (OTSA), can predict potential off-target interactions based on the chemical structure of this compound.[9][10] Subsequently, in vitro screening assays are essential to confirm these predictions and identify unanticipated off-targets.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent cellular phenotype observed after this compound treatment.
-
Possible Cause: This could be due to off-target effects, variability in experimental conditions, or differences in the genetic background of the cell lines used.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its target, MDM2, and activating the p53 pathway. This can be done by measuring the protein levels of p53, and its downstream targets like p21 and PUMA, via Western blot. A dose-dependent increase in these proteins would indicate on-target activity.[3]
-
Cell Line Authentication: Ensure the identity and purity of your cell lines through short tandem repeat (STR) profiling.
-
Control Experiments: Include a negative control (vehicle-treated cells) and a positive control (a known activator of the p53 pathway) in your experiments.
-
Off-Target Profiling: If on-target activity is confirmed but the phenotype is still unexpected, consider performing a broad off-target screening assay, such as a kinase panel or a proteome-wide binding assay.
-
Issue 2: How do I design a dose-response experiment to distinguish between on-target and off-target effects?
-
Experimental Design:
-
Wide Concentration Range: Treat your cells with a broad range of this compound concentrations, from nanomolar to high micromolar.
-
Correlate with On-Target Activity: Measure both the desired phenotype (e.g., apoptosis) and a marker of on-target activity (e.g., p21 induction) across the entire dose range.
-
Analyze the Curves: If the phenotypic effect occurs at a significantly different concentration than the on-target activity, it may suggest an off-target mechanism. Ideally, the dose-response curves for on-target engagement and the desired phenotype should closely align.
-
Data Presentation
Table 1: Example Data from a Dose-Response Experiment
| This compound Concentration (µM) | p21 Induction (Fold Change) | Apoptosis (% of Cells) |
| 0 (Vehicle) | 1.0 | 5.2 |
| 0.01 | 1.5 | 6.1 |
| 0.1 | 4.2 | 15.8 |
| 1 | 15.6 | 55.3 |
| 10 | 16.1 | 58.9 |
| 100 | 16.5 | 75.4 (potential off-target) |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol provides a general framework for assessing the off-target effects of this compound against a panel of kinases.
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Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
-
Materials:
-
This compound stock solution (in DMSO)
-
Kinase panel (commercially available, e.g., Reaction Biology, Carna Biosciences)
-
ATP, substrate peptides/proteins for each kinase
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
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Microplates (e.g., 384-well)
-
-
Methodology: a. Prepare a serial dilution of this compound in assay buffer. b. In a microplate, add the kinase, its specific substrate, and the diluted this compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature and time for the specific kinase. e. Stop the reaction and measure the kinase activity using a suitable detection method. Radiometric assays are considered the gold standard.[11][12] f. Calculate the percent inhibition of each kinase at different this compound concentrations to determine IC50 values for any off-target interactions.
Mandatory Visualizations
Caption: this compound signaling pathway.
References
- 1. Pharmacogenomics characterization of the MDM2 inhibitor this compound reveals candidate tumours and predictive biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
inconsistent results with MI-773 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with the MDM2 inhibitor, MI-773, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1] In cancer cells with wild-type p53, MDM2 binds to p53, promoting its degradation and thereby suppressing its tumor-suppressive functions.[2][3] this compound competitively binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction.[1] This inhibition leads to the stabilization and activation of p53, resulting in cell cycle arrest, apoptosis, and senescence in cancer cells.[4][5][6]
Q2: What is the importance of p53 status when using this compound?
A2: The efficacy of this compound is critically dependent on the presence of wild-type (WT) p53.[7][8] In cell lines with mutated or deleted p53, this compound is largely ineffective as its mechanism of action relies on the stabilization of functional p53.[8] Therefore, it is essential to confirm the p53 status of your cell lines before initiating experiments. Inconsistent results are often observed between cell lines with different p53 statuses.[7]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO, and it is recommended to prepare a concentrated stock solution (e.g., 10-100 mM).[1] For long-term storage, aliquots of the DMSO stock solution should be stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[2] Studies on compound stability in DMSO suggest that while many compounds are stable at -20°C for extended periods, degradation can occur, especially with prolonged storage at room temperature or in the presence of water.[9][10][11] To ensure consistency, it is advisable to use freshly prepared dilutions from a frozen stock for each experiment.
Q4: What are the expected phenotypic effects of this compound treatment in sensitive cell lines?
A4: In sensitive (p53 WT) cancer cell lines, treatment with this compound typically leads to a dose- and time-dependent decrease in cell viability.[3][4] Morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and detachment from the culture plate, may be observed.[4] Furthermore, this compound can induce cell cycle arrest, most commonly at the G1 or G2/M phase.[4]
Troubleshooting Guide
Issue 1: Little to No Effect on Cell Viability
| Possible Cause | Suggested Solution |
| Incorrect p53 Status of Cell Line | Verify the p53 status of your cell line through sequencing or by checking a reliable database. This compound is ineffective in p53-mutant or null cells.[7][8] |
| Suboptimal Concentration of this compound | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Effective concentrations can range from nanomolar to micromolar depending on the cell type.[4][12] |
| Insufficient Treatment Duration | Extend the incubation time. Effects of this compound on cell viability and apoptosis are often observed after 24 to 72 hours of treatment.[4][12] |
| Degraded this compound Compound | Prepare fresh dilutions of this compound from a new or properly stored frozen stock. Avoid repeated freeze-thaw cycles.[2] |
| High Cell Seeding Density | Optimize the cell seeding density. Overly confluent cells may exhibit reduced sensitivity to treatment. |
Issue 2: High Variability Between Replicate Experiments
| Possible Cause | Suggested Solution |
| Inconsistent this compound Solution Preparation | Ensure accurate and consistent preparation of this compound dilutions for each experiment. Use calibrated pipettes and thoroughly mix solutions. |
| Variations in Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and maintain a consistent passage number for all experiments. Cell characteristics can change with excessive passaging. |
| DMSO Concentration Effects | Keep the final DMSO concentration consistent across all wells, including vehicle controls. High concentrations of DMSO (>0.5%) can be toxic to some cell lines.[4] |
| Precipitation of this compound in Culture Medium | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing a fresh, lower concentration stock or using a different solvent if compatible. |
| Inconsistent Incubation Times | Ensure precise and consistent incubation times for all experimental replicates. |
Issue 3: Unexpected or Off-Target Effects
| Possible Cause | Suggested Solution |
| p53-Independent Effects | While the primary mechanism is p53-dependent, some MDM2 inhibitors have been reported to have off-target effects.[13] These can include interactions with other proteins or induction of DNA damage.[13] |
| Cell Line Specific Responses | The genetic background of a cell line can influence its response to treatment. Consider using multiple cell lines to confirm that the observed effects are target-specific. |
| Activation of Other p53 Family Members | In some contexts, MDM2 inhibitors can activate other p53 family members like p63 and p73, which could lead to unexpected biological outcomes.[14] |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | Wild-Type | ~1.0 | [3] |
| SH-SY5Y | Neuroblastoma | Wild-Type | ~1.0 | [3] |
| SK-N-AS | Neuroblastoma | Mutant | >10 | [3] |
| UM-HACC-5 | Adenoid Cystic Carcinoma | Wild-Type | Not specified | [12] |
Note: IC50 values can vary between studies and experimental conditions. It is recommended to determine the IC50 in your specific experimental setup.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT or similar)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p53 and Downstream Targets
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. An increase in p53, MDM2, and p21 levels is expected after this compound treatment in sensitive cells.[4]
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: General Experimental Workflow for this compound
References
- 1. doc.abcam.com [doc.abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news.umich.edu [news.umich.edu]
- 9. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: MI-773 Efficacy in Diverse Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MI-773. Here you will find detailed information to help you design, execute, and interpret your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as SAR405838, is a potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 interaction.[1][2] In cancer cells with wild-type TP53, the MDM2 protein binds to the p53 tumor suppressor, leading to its ubiquitination and subsequent proteasomal degradation.[2][3] this compound competitively binds to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction.[1][2] This inhibition stabilizes p53, leading to its accumulation and the activation of downstream signaling pathways that can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1][2]
Q2: In which cancer models is this compound expected to be effective?
This compound is most effective in cancer models that retain wild-type TP53 and have a functional p53 signaling pathway.[2][3] Its efficacy has been demonstrated in a variety of preclinical cancer models, including:
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Neuroblastoma: this compound has been shown to suppress proliferation, and induce apoptosis and cell cycle arrest in neuroblastoma cell lines with wild-type p53.[1]
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Adenoid Cystic Carcinoma (ACC): In preclinical models of ACC, this compound has been observed to restore p53 function and sensitize tumors to cisplatin.
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Liposarcoma: Particularly in dedifferentiated liposarcoma where MDM2 amplification is a common feature, this compound has shown significant antitumor activity.
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Leukemia and Lymphoma: The compound has demonstrated efficacy in preclinical models of hematological malignancies.
Q3: What is the importance of TP53 gene status when using this compound?
The TP53 gene status is a critical determinant of a cancer model's sensitivity to this compound. The primary mechanism of action of this compound is the reactivation of wild-type p53. Therefore, cancer cells with mutated or deleted TP53 are generally resistant to this compound's cytotoxic effects.[3] It is crucial to verify the TP53 status of your cancer models before initiating experiments.
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, preclinical studies have shown that this compound can be effectively combined with other therapies. For instance, in adenoid cystic carcinoma models, this compound has been shown to sensitize tumors to the chemotherapeutic agent cisplatin. This suggests that this compound may help overcome resistance to traditional chemotherapy in certain contexts.
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | TP53 Status | IC50 (µM) | Citation |
| IMR-32 | Neuroblastoma | Wild-Type | 9.33 | [1] |
| SH-SY5Y | Neuroblastoma | Wild-Type | 2.45 | [1] |
| SK-N-SH | Neuroblastoma | Wild-Type | 19.84 | [1] |
| LAN-1 | Neuroblastoma | Wild-Type | 5.31 | [1] |
| NGP | Neuroblastoma | Wild-Type | >20.00 | [1] |
In Vivo Efficacy of this compound in Xenograft Models
The following table summarizes the in vivo efficacy of this compound in different cancer xenograft models.
| Cancer Model | Xenograft Type | Treatment Regimen | Outcome | Citation |
| Neuroblastoma | Orthotopic | 30 mg/kg daily, intraperitoneally for 3 days | Induction of p53-mediated apoptosis in tumor cells. | [2] |
| Adenoid Cystic Carcinoma | Patient-Derived Xenograft (PDX) | 100 mg/kg daily, oral gavage | Tumor regression and prevention of recurrence. | |
| Dedifferentiated Liposarcoma | Xenograft | Not Specified | Significant decrease in tumorigenicity. |
Troubleshooting Guide
Problem 1: No or low cytotoxicity observed in a TP53 wild-type cancer cell line.
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Possible Cause 1: Incorrect TP53 status.
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Troubleshooting: Re-verify the TP53 status of your cell line using sequencing or a functional assay. Cell line identity can drift over time, or there may be uncharacterized mutations.
-
-
Possible Cause 2: Low MDM2 expression.
-
Troubleshooting: Assess the basal expression level of MDM2 in your cell line by Western blot. Cell lines with very low MDM2 expression may not be as dependent on the MDM2-p53 interaction for survival.
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Possible Cause 3: Drug stability or activity issue.
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Troubleshooting: Ensure that the this compound compound is properly stored and handled to maintain its activity. Use a positive control cell line known to be sensitive to this compound (e.g., SH-SY5Y) to confirm the drug's potency.
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-
Possible Cause 4: p53-independent resistance mechanisms.
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Troubleshooting: Investigate other potential resistance pathways. This could include alterations in downstream effectors of the p53 pathway (e.g., overexpression of anti-apoptotic proteins like Bcl-2) or activation of parallel survival pathways.
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Problem 2: this compound induces cell cycle arrest but not significant apoptosis.
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Possible Cause 1: Cell-type specific response.
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Troubleshooting: The cellular response to p53 activation can be context-dependent. Some cell lines may preferentially undergo cell cycle arrest rather than apoptosis. Analyze markers of both cell cycle arrest (e.g., p21 expression) and apoptosis (e.g., cleaved caspase-3, PARP cleavage) to fully characterize the response.
-
-
Possible Cause 2: Insufficient drug concentration or exposure time.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line.
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Problem 3: Inconsistent results in in vivo studies.
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Possible Cause 1: Suboptimal drug formulation or administration route.
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Troubleshooting: Ensure that this compound is formulated correctly for in vivo use to ensure adequate bioavailability. The route of administration (e.g., oral gavage, intraperitoneal injection) can also impact efficacy and should be optimized.
-
-
Possible Cause 2: Tumor heterogeneity.
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Troubleshooting: Patient-derived xenograft (PDX) models can be heterogeneous. Ensure that tumors are of a consistent size at the start of treatment and that animals are randomized into treatment groups.
-
-
Possible Cause 3: Acquired resistance.
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Troubleshooting: Prolonged treatment with this compound can potentially lead to the selection of resistant clones. Analyze tumor samples from non-responding animals for acquired mutations in TP53 or alterations in other relevant pathways.
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Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
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Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple (MTT) or orange (XTT) color develops.
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Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for p53 and MDM2 Stabilization
This protocol is for detecting the stabilization of p53 and the upregulation of its target gene MDM2 after this compound treatment.
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Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Mandatory Visualizations
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Acquired Resistance to MI-773
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential acquired resistance to MI-773, a small molecule inhibitor of the MDM2-p53 interaction.
Frequently Asked Questions (FAQs)
Q1: My p53 wild-type cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms?
The most common mechanism of acquired resistance to this compound in p53 wild-type cancer cells is the acquisition of mutations in the TP53 gene.[1] this compound's primary mode of action is to inhibit the interaction between MDM2 and wild-type p53, leading to p53-mediated apoptosis. If p53 is mutated, this pathway is disrupted, rendering this compound ineffective.
Other potential, less frequent mechanisms that may contribute to resistance include:
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Overexpression of MDM4 (MDMX): MDM4 is a homolog of MDM2 that can also bind to and inhibit p53. Increased levels of MDM4 can sequester p53, making it less available for activation by this compound.[2]
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Alterations in Bcl-2 family proteins: Changes in the expression levels of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and pro-apoptotic proteins (e.g., BAX, PUMA) can alter the threshold for apoptosis, potentially conferring resistance to p53-mediated cell death induced by this compound.
Q2: How can I experimentally confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line with the parental, sensitive cell line. A significant rightward shift in the IC50 curve and a higher IC50 value in the suspected resistant line are indicative of acquired resistance.
Q3: What is a typical fold-increase in IC50 value observed in this compound resistant cell lines?
The fold-increase in IC50 can vary depending on the cell line and the specific resistance mechanism. However, it is not uncommon to observe a 10- to 100-fold or even higher increase in the IC50 value in resistant cells compared to their sensitive parental counterparts.
Q4: If I suspect TP53 mutation as the cause of resistance, how can I verify this?
You can verify a TP53 mutation by sequencing the TP53 gene in your resistant cell line and comparing it to the parental line. The most common mutations occur in the DNA-binding domain (exons 5-8). Sanger sequencing of these exons is a standard method for this verification.
Q5: Are there any known p53-independent effects of this compound that could be relevant to resistance?
While the primary activity of this compound is p53-dependent, the MDM2 protein itself has p53-independent functions. It is conceivable that alterations in these pathways could contribute to a resistant phenotype, though this is less well-characterized than p53 mutation. For example, MDM2 can regulate other proteins involved in cell cycle and survival.
Troubleshooting Guides
Problem: Decreased this compound efficacy in a previously sensitive p53 wild-type cell line.
Potential Cause & Troubleshooting Steps:
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Acquired TP53 Mutation (High Probability):
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Action: Perform Sanger sequencing of TP53 exons 5-8.
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Expected Outcome: Identification of a mutation in the resistant cell line that is absent in the parental line.
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Overexpression of MDM4 (MDMX) (Moderate Probability):
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Action: Quantify MDM4 protein levels in both sensitive and resistant cells using Western blotting.
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Expected Outcome: Higher levels of MDM4 protein in the resistant cell line.
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-
Altered Apoptotic Pathway (Moderate Probability):
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Action: Profile the expression of key Bcl-2 family proteins (e.g., Bcl-2, Mcl-1, BAX, PUMA) via Western blotting.
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Expected Outcome: Increased levels of anti-apoptotic proteins or decreased levels of pro-apoptotic proteins in the resistant line.
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-
Experimental Artifact (Low Probability):
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Action:
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Confirm the identity of the cell line via short tandem repeat (STR) profiling.
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Verify the concentration and activity of your this compound stock.
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Ensure consistent cell culture conditions and passage number.
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Expected Outcome: Rule out contamination, reagent issues, or procedural drift.
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Quantitative Data Summary
Table 1: Representative IC50 Values for this compound in Sensitive vs. Acquired Resistant Cancer Cell Lines
| Cell Line | p53 Status | This compound IC50 (Sensitive) | This compound IC50 (Resistant - Representative) | Fold Resistance (Representative) |
| SH-SY5Y (Neuroblastoma) | Wild-Type | 2.45 µM[3] | >20 µM | >8.2 |
| IMR-32 (Neuroblastoma) | Wild-Type | 9.33 µM[3] | >50 µM | >5.4 |
| LAN-1 (Neuroblastoma) | Wild-Type | 5.31 µM[3] | >30 µM | >5.6 |
Note: The resistant IC50 values are representative examples based on typical observations of acquired resistance and may vary between specific resistant clones.
Experimental Protocols
Protocol for Generating this compound Resistant Cell Lines
This protocol is a general guideline and may require optimization for your specific cell line.[4][5][6][7]
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Determine the initial IC50: Perform a dose-response curve to determine the IC50 of this compound in your parental, sensitive cell line.
-
Initial low-dose continuous exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
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Gradual dose escalation: Once the cells have adapted and are growing steadily at the current concentration, increase the this compound concentration by 1.5- to 2-fold.
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Repeat dose escalation: Continue this stepwise increase in drug concentration. It is common for cells to grow slower or for a significant portion of the population to die off after each dose increase. Allow the surviving cells to repopulate before the next escalation.
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Isolate resistant clones: Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), you can either maintain a polyclonal resistant population or isolate single-cell clones using limiting dilution.
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Confirm resistance: Perform a dose-response assay to determine the new IC50 of the resistant population or clone and compare it to the parental line.
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Characterize the resistance mechanism: Proceed with protocols to investigate the underlying mechanism of resistance (e.g., TP53 sequencing).
Protocol for TP53 Exon Sequencing
This protocol outlines the steps for Sanger sequencing of TP53 exons, focusing on the DNA-binding domain.
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Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental (sensitive) and the this compound resistant cell lines using a commercial DNA extraction kit.
-
PCR Amplification of TP53 Exons:
-
Amplify TP53 exons 5 through 8 using polymerase chain reaction (PCR).
-
Primer Sequences: The following are examples of primers that can be used for the amplification of human TP53 exons:
-
| Exon | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Amplicon Size (bp) |
| 5 | TTCAACTCTGTCTCCTTCCT[8] | CAGCCCTGTCGTCTCTCCAG[8] | 248 |
| 6 | GCCTCTGATTCCTCACTGAT[8] | TTAACCCCTCCTCCCAGAGA[8] | 181 |
| 7 | CTTGGCCACAGGTCTCCCCAA[8] | AGGGGTCAGAGGCAAGCAGA[8] | 237 |
| 8 | TTCCTTACTGCCTCTTGCTT[8] | AGGCATAACTGCACCCTTGG[8] | 231 |
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both the forward and reverse primers for each exon.
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Sequence Analysis: Align the sequencing results from the resistant and parental cell lines with a reference human TP53 sequence (e.g., from NCBI) to identify any mutations.
Protocol for Western Blotting of MDM2, p53, and MDM4
-
Cell Lysis: Lyse the sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, MDM4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Quantification: Densitometrically quantify the protein bands and normalize to the loading control to compare protein expression levels between the sensitive and resistant cell lines.
Visualizations
Caption: Troubleshooting workflow for decreased this compound efficacy.
References
- 1. news.umich.edu [news.umich.edu]
- 2. MDM4 expression as an indicator of TP53 reactivation by combined targeting of MDM2 and MDM4 in cancer cells without TP53 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. tp53.cancer.gov [tp53.cancer.gov]
how to improve the in vivo stability and delivery of MI-773
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the MDM2 inhibitor MI-773 (also known as SAR405838) in in vivo experiments. The information provided is intended for researchers, scientists, and drug development professionals to address common challenges related to the stability and delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1] It is a spiro-oxindole derivative that functions by disrupting the interaction between MDM2 and the p53 tumor suppressor protein.[1][2] In cancer cells with wild-type p53, MDM2 targets p53 for degradation. By blocking this interaction, this compound stabilizes p53, leading to the activation of p53-mediated pathways that can induce cell cycle arrest, apoptosis, and tumor regression.[2][3][4]
Q2: Is this compound orally bioavailable?
Yes, this compound is designed to be an orally available MDM2 antagonist.[3][4] However, like many small molecule inhibitors, its oral absorption can be influenced by its physicochemical properties and the formulation used.[3] Challenges such as poor aqueous solubility may affect its overall bioavailability.
Q3: What are the common challenges encountered with the in vivo use of this compound?
Researchers may encounter the following challenges:
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Poor Aqueous Solubility: this compound is soluble in organic solvents like DMSO but has limited solubility in aqueous solutions, which can impact formulation for in vivo studies and subsequent absorption.[1]
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Variable Oral Absorption: While orally available, the extent of absorption can be inconsistent, potentially due to its low solubility and other physicochemical factors.[3]
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Limited Tissue Distribution: Studies have shown that the distribution of this compound to certain tissues, such as the brain, can be restricted, which may limit its efficacy in treating tumors in those locations.[5]
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Development of Resistance: Prolonged treatment with MDM2 inhibitors, including this compound, can lead to acquired resistance, often through the mutation of p53.[6][7]
Q4: What are some potential strategies to improve the in vivo delivery of this compound?
Several strategies can be explored to enhance the in vivo delivery and stability of this compound:
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Formulation Optimization: Utilizing solubility-enhancing excipients in the formulation is a primary strategy.
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Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles can improve its solubility, stability, and pharmacokinetic profile. While specific data for this compound is limited, this approach is being investigated for other MDM2 inhibitors.
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Combination Therapies: Combining this compound with other chemotherapeutic agents may not only enhance its anti-tumor efficacy but could also potentially overcome some delivery and resistance challenges.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or variable tumor growth inhibition after oral administration. | Poor oral absorption due to suboptimal formulation. | 1. Ensure a homogenous and stable formulation. See the recommended In Vivo Formulation Protocol below.2. Consider using a formulation with solubility-enhancing excipients such as polyethylene glycol (PEG) and a surfactant like D-α-tocopherol polyethylene glycol 1000 succinate (TPGS).3. Verify the accuracy of dosing and the health status of the animals. |
| Rapid metabolism or clearance. | 1. Review available pharmacokinetic data for the specific animal model.2. Consider increasing the dosing frequency if the half-life is short, while being mindful of potential toxicity. | |
| Development of tumor resistance. | 1. If tumors initially respond and then regrow, consider acquired resistance.[6][7]2. Analyze tumor samples for p53 mutation status post-treatment.3. Explore combination therapies to target alternative pathways. | |
| Precipitation of this compound in the formulation. | Low aqueous solubility of the compound. | 1. Prepare the formulation fresh before each use.2. Use of co-solvents and solubility enhancers is recommended. A common vehicle for oral gavage in mice is a mixture of polyethylene glycol-200 and D-α-tocopherol polyethylene glycol 1000 succinate.[1]3. Gentle heating and sonication may aid in dissolution, but stability at that temperature should be confirmed. |
| Observed toxicity in animal models. | On-target effects in normal tissues or formulation-related toxicity. | 1. MDM2 inhibitors can have on-target toxicities in normal tissues with wild-type p53.[3]2. Consider adjusting the dose and/or the dosing schedule.3. Evaluate the toxicity of the vehicle alone in a control group. |
| Lack of efficacy in specific tumor models (e.g., brain tumors). | Poor drug distribution to the target tissue. | 1. The blood-brain barrier can limit the penetration of this compound into the central nervous system.[5]2. Consider alternative routes of administration if appropriate for the model.3. Investigate advanced drug delivery systems designed to cross biological barriers. |
Data Presentation
While comprehensive public data on the physicochemical properties and pharmacokinetics of this compound is limited, the following tables summarize available information and provide a template for organizing experimental data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comments |
| Molecular Formula | C₂₉H₃₄Cl₂FN₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 562.5 g/mol | --INVALID-LINK-- |
| Solubility | Soluble in DMSO (≥ 17.2 mg/mL) | [8] |
| Aqueous Solubility | Poor | Inferred from formulation requirements. |
| Binding Affinity (Ki) | 0.88 nM for MDM2 | [2] |
Table 2: Preclinical Pharmacokinetic Parameters of Selected MDM2 Inhibitors (for reference)
| Compound | Species | Dose & Route | Cmax | T1/2 | AUC | Oral Bioavailability (%) |
| MI-219 | Mouse | 10 mg/kg IV | - | 1.5 h | - | - |
| 50 mg/kg PO | 1.8 µM | 2.1 h | 6.7 µM·h | 28 | ||
| Idasanutlin | Human | 40.1 | ||||
| This compound | Data not publicly available in detail. Researchers should perform their own PK studies. |
Note: The data for MI-219 is provided as a reference for a related class of compounds. Pharmacokinetic parameters for this compound should be determined experimentally for the specific model and formulation used.
Experimental Protocols
Protocol 1: In Vivo Formulation for Oral Gavage in Mice
This protocol is based on a commonly used vehicle for poorly soluble compounds, similar to what has been described for in vivo studies with this compound.[1]
Materials:
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This compound powder
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Polyethylene glycol 200 (PEG200)
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D-α-tocopherol polyethylene glycol 1000 succinate (TPGS)
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Sterile water for injection or saline
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Vehicle Preparation: Prepare a fresh vehicle solution of 60% PEG200 and 40% sterile water.
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This compound Dissolution:
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Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
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Add the this compound powder to a sterile microcentrifuge tube.
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Add the PEG200 component of the vehicle to the tube.
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Vortex thoroughly to dissolve the compound. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution. Ensure the compound is fully dissolved before proceeding.
-
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Final Formulation:
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Add the sterile water component to the PEG200/MI-773 mixture.
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Vortex again until a clear, homogenous solution is obtained.
-
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Administration:
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Administer the formulation to the mice via oral gavage at the desired dose.
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Prepare the formulation fresh daily and protect from light if the compound is light-sensitive.
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Protocol 2: Assessment of In Vivo Target Engagement
This protocol outlines a general method to confirm that this compound is activating the p53 pathway in tumor tissue.
Materials:
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Tumor-bearing mice treated with this compound or vehicle
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Tissue lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels and electrophoresis equipment
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Western blotting equipment and reagents
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Primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
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Sample Collection: At a predetermined time point after the final dose, euthanize the mice and excise the tumors.
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Protein Extraction:
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Snap-freeze the tumor tissue in liquid nitrogen or process immediately.
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Homogenize the tissue in lysis buffer.
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Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
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Western Blotting:
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Normalize the protein amounts for each sample and prepare for SDS-PAGE.
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Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with primary antibodies against p53, MDM2, and p21 overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
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Analysis: Compare the protein levels of p53, MDM2, and p21 in the this compound-treated group to the vehicle control group. An increase in the levels of these proteins indicates successful target engagement.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of the MDM2 inhibitor SAR405838 in glioblastoma is limited by poor distribution across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. glpbio.com [glpbio.com]
addressing unexpected cellular responses to MI-773 treatment
Welcome to the technical support center for MI-773. This resource is designed for researchers, scientists, and drug development professionals to address common and unexpected cellular responses observed during this compound treatment. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] By binding to the p53-binding pocket of MDM2, this compound prevents MDM2 from targeting the p53 tumor suppressor protein for ubiquitination and subsequent proteasomal degradation.[2][3] This leads to the stabilization and activation of p53, restoring its transcriptional functions to induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type TP53.[1][4]
Q2: What are the expected cellular responses to this compound treatment in TP53 wild-type cancer cells?
A2: In TP53 wild-type cancer cells, this compound treatment is expected to elicit the following responses:
-
Increased p53 protein levels: Stabilization of p53 is a direct consequence of MDM2 inhibition.
-
Upregulation of p53 target genes: This includes genes involved in cell cycle arrest (CDKN1A or p21) and apoptosis (BAX, PUMA). A feedback loop also leads to increased MDM2 transcription.[5]
-
Cell cycle arrest: Primarily at the G1 phase, mediated by p21.[5]
-
Induction of apoptosis: Characterized by the activation of caspases (e.g., caspase-3) and cleavage of substrates like PARP.[4]
Q3: Why am I not observing a significant decrease in cell viability in my TP53 wild-type cell line?
A3: While this compound is potent in many TP53 wild-type cell lines, the cellular response can range from robust apoptosis to mere cell cycle arrest.[6] Several factors could contribute to a lack of significant cell death:
-
Cellular context: The genetic and epigenetic landscape of a cell line can influence its apoptotic threshold.
-
Drug concentration and exposure time: The antiproliferative effects of this compound are dose- and time-dependent. Optimization of these parameters for your specific cell line is crucial.
-
Expression levels of MDM2 and p53: While not always a direct predictor, very low levels of MDM2 or p53 may result in a less pronounced response.
-
Intrinsic resistance mechanisms: Overexpression of anti-apoptotic proteins (e.g., Bcl-2 family members) can counteract the pro-apoptotic signals from p53 activation.
Q4: Can this compound have effects in TP53-mutant cancer cells?
A4: While the primary efficacy of this compound is in TP53 wild-type cells, some studies on other MDM2 inhibitors have suggested potential p53-independent effects. These may be due to off-target activities or the inhibition of MDM2's functions beyond p53 regulation.[7][8][9] However, in the majority of cases, TP53-mutant cells are resistant to this compound.[6] If you observe effects in a TP53-mutant line, it warrants further investigation into alternative mechanisms.
Troubleshooting Guides
This section provides guidance on how to approach unexpected experimental outcomes.
Unexpected Outcome 1: Altered Cell Morphology and Adhesion
Symptoms:
-
Cells appear rounded and form clusters.
-
Increased number of floating cells.
-
Weakened adhesion to the culture plate.
Possible Causes and Troubleshooting Steps:
-
On-target p53-mediated effects:
-
Hypothesis: Activation of p53 can sometimes lead to changes in the expression of genes involved in cell adhesion and cytoskeletal organization.
-
Investigation:
-
Confirm p53 activation: Perform Western blotting to check for increased levels of p53 and its target, p21.
-
Cell Adhesion Assay: Quantify the observed changes in adhesion using a cell adhesion assay.
-
Time-course experiment: Monitor morphological changes at different time points to correlate them with the onset of p53 activation.
-
-
-
p53-independent effects of MDM2 inhibition:
-
Hypothesis: MDM2 has been shown to regulate E-cadherin, a key protein in cell-cell adhesion.[10] Inhibition of MDM2 might therefore impact cell adhesion independently of p53.
-
Investigation:
-
Test in TP53-null cells: If available, treat a TP53-null version of your cell line with this compound to see if the morphological changes persist.
-
Examine E-cadherin levels: Use Western blotting or immunofluorescence to assess the levels and localization of E-cadherin.
-
-
Unexpected Outcome 2: Induction of Cellular Senescence Instead of Apoptosis
Symptoms:
-
Cells remain viable but cease to proliferate.
-
Cells exhibit a flattened and enlarged morphology.
-
Positive staining for Senescence-Associated β-galactosidase (SA-β-gal).
Possible Causes and Troubleshooting Steps:
-
Robust p53 activation leading to senescence:
-
Hypothesis: Strong and sustained p53 activation can be a potent inducer of cellular senescence.
-
Investigation:
-
SA-β-gal Staining: Perform SA-β-gal staining to confirm the senescent phenotype.
-
Check for SASP factors: Senescent cells often secrete a range of pro-inflammatory cytokines and growth factors known as the Senescence-Associated Secretory Phenotype (SASP).[11][12][13] Use ELISA or multiplex assays to measure the levels of key SASP factors like IL-6 and IL-8 in the culture medium. This is a critical step, as the SASP can have pro-tumorigenic effects.
-
Assess reversibility: Wash out the drug after a period of treatment and monitor if the cells can re-enter the cell cycle. Some studies suggest that MDM2 inhibitor-induced senescence might be reversible.[11]
-
-
Unexpected Outcome 3: Evidence of Autophagy
Symptoms:
-
Formation of vesicular structures in the cytoplasm (autophagosomes).
-
Changes in the levels of autophagy markers like LC3 and p62.
Possible Causes and Troubleshooting Steps:
-
Cellular stress response:
-
Hypothesis: this compound-induced cellular stress might trigger autophagy as a survival mechanism. Alternatively, p53 activation can have a complex and context-dependent role in regulating autophagy.
-
Investigation:
-
Monitor autophagy markers: Perform Western blotting for LC3-I to LC3-II conversion (an increase in LC3-II indicates autophagosome formation) and p62/SQSTM1 levels (p62 is degraded during autophagy, so a decrease can indicate autophagic flux).
-
Autophagy flux assay: To confirm active autophagy, treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An accumulation of LC3-II in the presence of the inhibitor would confirm increased autophagic flux.
-
Functional analysis: Use autophagy inhibitors (e.g., 3-methyladenine, chloroquine) in combination with this compound to determine if inhibiting autophagy enhances or reduces the cytotoxic effects of this compound.
-
-
Data Presentation
Table 1: Expected Cellular Responses to this compound in TP53 Wild-Type Cells
| Parameter | Expected Outcome | Method of Analysis |
| Cell Viability | Decrease | MTT, CellTiter-Glo, Trypan Blue Exclusion |
| Apoptosis | Increase | Annexin V/PI Staining, Caspase-3/7 Assay, PARP Cleavage (Western Blot) |
| Cell Cycle | G1 Arrest | Propidium Iodide Staining and Flow Cytometry |
| p53 Protein | Increase | Western Blot, Immunofluorescence |
| p21 Protein | Increase | Western Blot, Immunofluorescence |
| MDM2 Protein | Increase (due to p53-mediated transcription) | Western Blot |
Table 2: Troubleshooting Unexpected Cellular Responses
| Unexpected Observation | Potential Mechanism | Suggested Experiment | Key Markers to Analyze |
| Altered Morphology/Adhesion | p53-independent MDM2 function | Cell Adhesion Assay | E-cadherin, Vimentin |
| Induction of Senescence | Sustained p53 activation | SA-β-gal Staining, SASP analysis (ELISA) | SA-β-gal, IL-6, IL-8 |
| p53-independent Apoptosis | Off-target effects, ER stress | Test in TP53-null cells, ER stress markers | Cleaved Caspase-3, CHOP, DR5 |
| Autophagy Modulation | Cellular stress response | Autophagy Flux Assay (Western Blot with lysosomal inhibitors) | LC3-II, p62/SQSTM1 |
Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Seeding: Plate cells in a 6-well plate and treat with this compound for the desired duration. Include a positive control (e.g., cells treated with a DNA-damaging agent like doxorubicin) and a negative control (untreated cells).
-
Fixation:
-
Wash cells twice with 1X PBS.
-
Fix cells with 1 ml of 2% formaldehyde/0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Wash cells three times with 1X PBS.
-
-
Staining:
-
Prepare the SA-β-gal staining solution: 1 mg/ml X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.
-
Add 1 ml of staining solution to each well.
-
Incubate at 37°C in a non-CO2 incubator for 2-16 hours, protected from light.
-
-
Imaging:
-
Check for the development of a blue color under a microscope.
-
Once the staining is optimal, remove the staining solution and wash with PBS.
-
Acquire images using a bright-field microscope. Senescent cells will be stained blue.
-
Cell Adhesion Assay
-
Plate Coating (Optional): Coat wells of a 96-well plate with an extracellular matrix protein (e.g., fibronectin, collagen) and incubate overnight at 4°C. Block with 1% BSA.
-
Cell Treatment: Treat cells in a separate culture dish with this compound for the desired time.
-
Cell Seeding:
-
Harvest the treated cells and resuspend them in serum-free medium.
-
Seed 5 x 10^4 cells per well into the pre-coated 96-well plate.
-
Incubate for 1-2 hours at 37°C to allow for adhesion.
-
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Quantification:
-
Add a viability reagent (e.g., Calcein-AM or Crystal Violet) to the wells.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
The signal is proportional to the number of adherent cells.
-
Western Blot for Autophagy Markers (LC3 and p62)
-
Sample Preparation:
-
Treat cells with this compound for the desired time. For autophagy flux, include a condition with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel to resolve LC3-I and LC3-II. A lower percentage gel can be used for p62.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Image the blot using a chemiluminescence imager.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
Visualizations
Caption: Canonical MDM2-p53 signaling pathway and the effect of this compound.
Caption: Troubleshooting workflow for unexpected responses to this compound.
Caption: Experimental workflow for investigating unexpected cellular responses.
References
- 1. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. telomer.com.tr [telomer.com.tr]
- 3. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction [mdpi.com]
- 4. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53-Independent Effects of Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MDM2 Promotes Cell Motility and Invasiveness by Regulating E-Cadherin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. S100A13 promotes senescence-associated secretory phenotype and cellular senescence via modulation of non-classical secretion of IL-1α | Aging [aging-us.com]
- 13. escholarship.org [escholarship.org]
Validation & Comparative
A Head-to-Head Battle in p53 Wild-Type Cancers: MI-773 vs. Nutlin-3a
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent MDM2-p53 interaction inhibitors, MI-773 and nutlin-3a, in the context of p53 wild-type cancers. This analysis is supported by experimental data to delineate their performance and mechanisms.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome." In many cancers where p53 itself is not mutated (p53 wild-type), its tumor-suppressive functions are often silenced by its principal negative regulator, the E3 ubiquitin ligase MDM2. Overexpression of MDM2 leads to the ubiquitination and subsequent proteasomal degradation of p53.[1] Both this compound (also known as SAR405838) and nutlin-3a are small-molecule inhibitors designed to disrupt the MDM2-p53 interaction, thereby reactivating p53 and triggering downstream anti-cancer effects such as cell cycle arrest and apoptosis.[2][3]
Mechanism of Action: A Shared Strategy with a Difference in Potency
Both this compound and nutlin-3a are competitive inhibitors that bind to the p53-binding pocket on the MDM2 protein.[2][3] This action prevents MDM2 from binding to p53, leading to the stabilization and accumulation of p53 protein in the nucleus. The reactivated p53 can then transcriptionally activate its target genes, including p21 (CDKN1A) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[4][5]
While their fundamental mechanism is the same, preclinical studies suggest that this compound, a second-generation MDM2 inhibitor, exhibits significantly higher potency compared to nutlin-3a.[4]
Comparative Performance Data
The following tables summarize the available quantitative data comparing the in vitro potency of this compound and nutlin-3a.
Table 1: Comparative In Vitro Potency (IC50) in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | This compound (SAR405838) IC50 (µM) | Nutlin-3a IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | ~1.0 | ~1.0 | [2] |
| SJSA-1 | Osteosarcoma | 0.092 | >1.0 | [4] |
| HCT-116 | Colon Cancer | 0.20 | - | [4] |
| LNCaP | Prostate Cancer | 0.27 | - | [4] |
| RS4;11 | Acute Leukemia | 0.089 | - | [4] |
Table 2: Comparative Induction of p53 Target Genes
| Target Gene | Fold Induction (this compound) | Fold Induction (Nutlin-3a) | Cell Line | Note |
| p21 | 5-10x higher | 1x | SJSA-1, HCT-116 | This compound is 5-10 times more potent in transcriptional induction.[4] |
| MDM2 | 5-10x higher | 1x | SJSA-1, HCT-116 | This compound is 5-10 times more potent in transcriptional induction.[4] |
In Vivo Efficacy
In preclinical xenograft models of p53 wild-type cancers, both this compound and nutlin-3a have demonstrated significant anti-tumor activity.[2][3] Studies on dedifferentiated liposarcoma (DDLPS) xenografts showed that while both compounds were effective, SAR405838 (this compound) achieved significant decreases in tumorigenicity at lower concentrations compared to nutlin-3a. In an orthotopic neuroblastoma mouse model, this compound induced p53-mediated apoptosis in tumor cells.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
MDM2-p53 Binding Assay
A homogeneous time-resolved fluorescence (HTRF) assay is a common method to measure the binding affinity of inhibitors to the MDM2-p53 interaction.
Protocol:
-
Reagents: GST-tagged MDM2 protein, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody (donor fluorophore), and Streptavidin-XL665 (acceptor fluorophore).
-
Procedure:
-
In a 384-well plate, incubate GST-MDM2 with varying concentrations of the inhibitor (this compound or nutlin-3a).
-
Add the biotinylated p53 peptide.
-
Add the HTRF detection reagents (Eu-anti-GST and SA-XL665).
-
Incubate for 1-2 hours at room temperature.
-
Read the fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission) using an HTRF-compatible reader.
-
-
Data Analysis: The ratio of the fluorescence signals (665/620) is proportional to the amount of p53 bound to MDM2. The IC50 value is calculated from the dose-response curve of the inhibitor.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed p53 wild-type cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or nutlin-3a for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot for p53 Pathway Activation
Western blotting is used to detect changes in the protein levels of p53 and its downstream targets.
Protocol:
-
Cell Lysis: Treat cells with this compound or nutlin-3a for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53 (e.g., DO-1), MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound or nutlin-3a to induce apoptosis.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Both this compound and nutlin-3a are effective inhibitors of the MDM2-p53 interaction, representing a promising therapeutic strategy for p53 wild-type cancers. The available preclinical data suggests that this compound (SAR405838) is a more potent second-generation inhibitor than nutlin-3a, demonstrating superior activity at lower concentrations in several cancer models.[4] This increased potency may translate to improved efficacy and a wider therapeutic window in clinical settings. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of these two compounds in patients. This guide provides a foundational understanding for researchers to design and interpret further comparative studies.
References
- 1. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2 inhibitor Nutlin-3a suppresses proliferation and promotes apoptosis in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascentagepharma.com [ascentagepharma.com]
- 4. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of MI-773 and Other MDM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor protein, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, frequently mediated by the overexpression of its negative regulator, Murine Double Minute 2 (MDM2), is a common event in many human cancers. This has led to the development of a class of therapeutics known as MDM2 inhibitors, which aim to restore p53's tumor-suppressive function by disrupting the MDM2-p53 interaction. Among these, MI-773 has emerged as a potent and selective inhibitor. This guide provides an objective comparison of the efficacy of this compound with other notable MDM2 inhibitors, supported by experimental data.
Mechanism of Action: Restoring p53 Function
MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively keeping its levels low in healthy cells. In many cancers with wild-type TP53, the gene encoding p53, MDM2 is overexpressed, leading to excessive p53 destruction and allowing cancer cells to proliferate unchecked. MDM2 inhibitors, including this compound, are small molecules designed to fit into the p53-binding pocket of MDM2, thereby preventing the interaction between the two proteins. This inhibition stabilizes p53, leading to its accumulation in the nucleus, where it can activate the transcription of genes involved in cell cycle arrest, apoptosis, and DNA repair.[1][2]
Quantitative Comparison of MDM2 Inhibitors
The following tables summarize key quantitative data for this compound and other prominent MDM2 inhibitors, providing a comparative overview of their potency and efficacy.
Table 1: Binding Affinity to MDM2
Binding affinity is a critical measure of a drug's potency at its molecular target. A lower value (Ki or Kd) indicates a stronger binding interaction.
| Inhibitor | Binding Affinity (Ki/Kd) to MDM2 | Citation(s) |
| This compound (SAR405838) | Ki = 0.88 nM; Kd = 8.2 nM | [1][2] |
| Nutlin-3a | - | - |
| Idasanutlin (RG7388) | IC50 = 6 nM | [3] |
| Navtemadlin (AMG-232) | Kd = 0.045 nM; IC50 = 0.6 nM | [4][5] |
| Siremadlin (HDM201) | Picomolar range | [6] |
Table 2: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of the inhibitor required to reduce cancer cell viability by 50%.
| Inhibitor | Cell Line | Cancer Type | IC50 | Citation(s) |
| This compound (SAR405838) | IMR-32 | Neuroblastoma | Similar to RG7388 and Nutlin-3 | [7] |
| Various (274 cell lines) | Multiple | Median IC50 = 13.5 µM | [8] | |
| Idasanutlin (RG7388) | SJSA-1 | Osteosarcoma | 0.01 µM | [9] |
| HCT116 | Colorectal Cancer | 0.01 µM | [9] | |
| Navtemadlin (AMG-232) | HCT116 | Colorectal Cancer | 10 nM | [4] |
| SJSA-1 | Osteosarcoma | 9.1 nM | [10] | |
| Siremadlin (HDM201) | MES-SA | Uterine Sarcoma | 60 nM | [6] |
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
This table summarizes the anti-tumor activity of MDM2 inhibitors in animal models, a crucial step in preclinical drug development.
| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition/Regression | Citation(s) |
| This compound (SAR405838) | UM-PDX-HACC-5 | Adenoid Cystic Carcinoma | 200 mg/kg | Tumor regression | [1] |
| Orthotopic NB mouse model | Neuroblastoma | - | Induced apoptosis in tumor cells | ||
| Idasanutlin (RG7388) | SJSA-1 | Osteosarcoma | 25 mg/kg, p.o. | Tumor growth inhibition and regression | [9] |
| MV4-11 (subcutaneous) | Acute Myeloid Leukemia | - | 30% tumor growth inhibition | [11] | |
| Navtemadlin (AMG-232) | SJSA-1 | Osteosarcoma | 10, 25, 75 mg/kg, p.o. | Significant tumor growth inhibition; complete regression at 75 mg/kg | [4] |
| GBM PDX (MDM2-amplified) | Glioblastoma | 25 mg/kg | Significantly extended survival | ||
| Siremadlin (HDM201) | Multiple xenograft models | Various p53 wild-type cancers | - | Tumor regression | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of MDM2 inhibitors.
Cell Viability Assay (e.g., CCK-8 or MTT Assay)
Objective: To determine the effect of MDM2 inhibitors on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the MDM2 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: After incubation, a solution such as Cell Counting Kit-8 (CCK-8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7][12]
Western Blot Analysis for p53 and Downstream Targets
Objective: To assess the effect of MDM2 inhibitors on the protein levels of p53 and its transcriptional targets (e.g., p21, MDM2).
Methodology:
-
Cell Lysis: Cells treated with the MDM2 inhibitor or vehicle control are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.[1][12][13]
Apoptosis Assay (e.g., Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with an MDM2 inhibitor.
Methodology:
-
Cell Treatment: Cells are treated with the MDM2 inhibitor or vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified using flow cytometry analysis software.[12]
Visualizing the Molecular Interactions and Experimental Processes
To better understand the underlying biology and experimental designs, the following diagrams have been generated.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
A Comparative Guide to the On-Target Effects of MI-773 on the p53 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MI-773, a potent small-molecule inhibitor of the MDM2-p53 interaction, with other relevant alternatives. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the critical pathways and workflows to facilitate a comprehensive understanding of this compound's on-target effects.
Introduction: The MDM2-p53 Axis and Therapeutic Intervention
The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1][2] In many cancers with wild-type (WT) p53, its tumor-suppressive function is abrogated by its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[3][4] MDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome.[5]
This compound (also known as SAR405838) is an orally available, spiro-oxindole antagonist of MDM2.[3][6] It is designed to fit into the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction. This inhibition prevents the degradation of p53, leading to its accumulation, stabilization, and the reactivation of the p53 signaling pathway, ultimately resulting in tumor cell apoptosis.[3][6] This mechanism makes MDM2 inhibitors like this compound a promising therapeutic strategy for cancers that retain wild-type p53.[3][4]
Comparative Analysis of MDM2 Inhibitors
This compound's performance is best understood in the context of other MDM2 inhibitors. This section compares this compound with two other well-characterized MDM2 antagonists: Nutlin-3a and RG7388 (Idasanutlin).
Data Presentation: Quantitative Comparison
The following tables summarize key performance metrics for this compound and its competitors based on available preclinical data.
Table 1: Binding Affinity to MDM2
| Compound | Binding Affinity (Ki or Kd) | Assay Method |
| This compound | Ki = 0.88 nM[7] | Not Specified |
| Kd = 8.2 nM[8] | Not Specified | |
| Nutlin-3a | Ki = 5.1 nM[9] | Fluorescence Polarization |
| RG7388 | Not explicitly found in search results | Not Applicable |
Binding affinity indicates the strength of the interaction between the inhibitor and the MDM2 protein. Lower values signify a stronger binding interaction.
Table 2: In Vitro Cellular Potency (IC50/GI50) in p53-WT Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Potency (IC50/GI50) | Assay Method |
| This compound (SAR405838) | IMR-32 | Neuroblastoma | IC50 ~1-10 µM | CCK-8 Assay[3] |
| SH-SY5Y | Neuroblastoma | IC50 = 2.45 µM[4] | CCK-8 Assay | |
| SJSA-1 | Osteosarcoma | GI50 = 33 nM (MI-77301) | Not Specified[10] | |
| Nutlin-3a | IMR-32 | Neuroblastoma | IC50 ~1-10 µM[3] | CCK-8 Assay |
| RG7388 | IMR-32 | Neuroblastoma | IC50 ~1-10 µM[3] | CCK-8 Assay |
Cellular potency reflects the concentration of the compound required to inhibit cell growth by 50%. This compound has been shown to have a similar in vitro inhibitory effect on neuroblastoma cell proliferation as Nutlin-3 and RG7388.[3] However, a large-scale analysis showed that this compound's median IC50 across 274 cell lines was half that of Nutlin-3a, indicating superior potency overall.[11]
Validation of On-Target Effects: Experimental Data
The primary on-target effect of this compound is the stabilization of p53 and the activation of its downstream signaling cascade. This is typically validated by measuring the expression levels of key proteins in the pathway.
Table 3: Induction of p53 Pathway Proteins by this compound
| Cell Line | Treatment | p53 | MDM2 | p21 | PUMA | BAX | Apoptosis Markers |
| UM-HACC-5, -6 | This compound (Dose-dependent) | ↑[7] | ↑[7] | ↑[7] | ↑[7] | ↑[7] | ↑ Active Caspase-9[7] |
| Neuroblastoma (p53-WT) | This compound (Dose-dependent) | ↑[4] | ↑[4] | ↑[4] | ↑[3] | ↑[3] | ↑ Cleaved PARP, ↑ Cleaved Caspase-3[4] |
"↑" indicates a documented increase in protein expression following treatment.
These results confirm that this compound effectively disrupts the MDM2-p53 interaction, leading to p53 accumulation and the transcriptional activation of its target genes, which are involved in cell cycle arrest (p21) and apoptosis (PUMA, BAX).[4][7]
Visualizations: Pathways and Workflows
To clarify the mechanism of action and experimental validation, the following diagrams are provided.
Caption: The p53 signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for Western Blot analysis of p53 pathway proteins.
Caption: Logical comparison of this compound with alternative MDM2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol 1: Western Blot for p53 Pathway Activation
This protocol is used to determine the relative protein expression of p53 and its downstream targets.
-
Cell Treatment: Plate cancer cells (e.g., UM-HACC-5, IMR-32) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24-72 hours).[4][7]
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for p53, MDM2, p21, BAX, PUMA, or a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[4][7]
Protocol 2: Cell Viability Assay (CCK-8 or SRB)
This protocol measures the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a competitor compound for 72 hours.[3][4]
-
Viability Measurement:
-
For CCK-8: Add Cell Counting Kit-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
For SRB: Fix cells with trichloroacetic acid (TCA), stain with Sulforhodamine B dye, and wash with acetic acid. Solubilize the bound dye and measure the absorbance at 510 nm.[10]
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 3: MDM2-p53 Interaction Assay (AlphaLISA)
This high-throughput assay quantifies the inhibitory effect of this compound on the direct protein-protein interaction.
-
Reagent Preparation: Use recombinant GST-tagged MDM2 and His-tagged p53 proteins.[12] Prepare serial dilutions of the inhibitor (this compound).
-
Assay Reaction: In a 384-well microplate, incubate GST-MDM2 with varying concentrations of this compound. Then, add His-p53 to the wells and incubate for one hour to allow for binding.[12]
-
Bead Addition: Add Glutathione (GSH) AlphaLISA Acceptor beads (which bind to GST-MDM2) and incubate for another hour. Finally, add Nickel (Ni) chelate Donor beads (which bind to His-p53) and incubate for one hour in the dark.[12]
-
Signal Detection: When MDM2 and p53 interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which triggers a chemiluminescent emission from the Acceptor bead at 615 nm. Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: The signal is proportional to the extent of the MDM2-p53 interaction. A decrease in signal in the presence of this compound indicates inhibition. Plot the signal against the inhibitor concentration to determine the IC50 for binding disruption.
Conclusion
The experimental data robustly validates the on-target effects of this compound on the p53 pathway. By binding to MDM2 with high affinity, this compound effectively disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. This is evidenced by the dose-dependent upregulation of p53 and its downstream targets, such as p21, PUMA, and BAX, which culminates in p53-mediated apoptosis and cell growth inhibition in cancer cells with wild-type p53.[3][4][7] Comparative analyses show that while this compound shares a common mechanism with other MDM2 inhibitors like Nutlin-3a and RG7388, it demonstrates superior or similar potency in various preclinical models, positioning it as a strong candidate for targeted cancer therapy.[3][11]
References
- 1. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials [mdpi.com]
- 2. In vivo analysis of p53 tumor suppressor function using genetically engineered mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design of ultrahigh-affinity and dual-specificity peptide antagonists of MDM2 and MDMX for P53 activation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Pharmacogenomics characterization of the MDM2 inhibitor this compound reveals candidate tumours and predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
MI-773 vs. SAR405838: A Comparative Analysis of Two Potent MDM2 Inhibitors
New York, NY – November 7, 2025 – In the landscape of targeted cancer therapy, the inhibition of the MDM2-p53 interaction has emerged as a promising strategy for tumors harboring wild-type p53. Two small molecules, MI-773 and SAR405838, have been at the forefront of this research. While often mentioned in similar contexts, a detailed comparison reveals that they are not the same compound. SAR405838, also known as MI-77301, is a distinct, optimized diastereomer of this compound.[1][2] This guide provides a comprehensive comparison of their biochemical and cellular activities, supported by experimental data and detailed protocols for researchers in drug development.
At a Glance: Key Differences
While both compounds are potent inhibitors of the MDM2-p53 protein-protein interaction, SAR405838 was developed as an optimized analog of this compound, exhibiting significantly higher binding affinity and improved potency.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and SAR405838, highlighting the superior biochemical and cellular potency of SAR405838.
Table 1: Biochemical Activity - Binding Affinity to MDM2
| Compound | Assay Method | Binding Affinity (Kᵢ) | Binding Affinity (K𝘥) | Reference |
| This compound | Fluorescence Polarization | Not explicitly stated in most comparative studies | 8.2 nM | MedChemExpress |
| SAR405838 (MI-77301) | Fluorescence Polarization | 0.88 nM | Not explicitly stated | [3][4][5] |
Table 2: Cellular Activity - Inhibition of Cell Growth (IC₅₀)
| Cell Line | Cancer Type | p53 Status | This compound IC₅₀ (µM) | SAR405838 (MI-77301) IC₅₀ (µM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-type | ~1.0 (estimated from comparative data) | 0.092 | [3] |
| RS4;11 | Acute Leukemia | Wild-type | Not Available | 0.089 | [3] |
| LNCaP | Prostate Cancer | Wild-type | Not Available | 0.27 | [3] |
| HCT-116 | Colon Cancer | Wild-type | Not Available | 0.20 | [3] |
| Various Hematologic & Solid Tumors | Mixed | Wild-type | Median IC₅₀: 13.5 (Range: 0.1 to >30) | Not Available in this study | [6] |
Mechanism of Action: The MDM2-p53 Signaling Pathway
Both this compound and SAR405838 function by disrupting the interaction between MDM2 and the tumor suppressor protein p53. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53. By binding to the p53-binding pocket of MDM2, these inhibitors stabilize p53, allowing it to accumulate in the nucleus and activate its downstream targets, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.[7][8][9][10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility and further research.
Biochemical Binding Assay: Fluorescence Polarization
This assay is used to determine the binding affinity of the inhibitors to the MDM2 protein.
Objective: To quantify the inhibition constant (Kᵢ) of this compound and SAR405838 for the MDM2 protein.
Principle: Fluorescence polarization (FP) measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger molecule. A small, fluorescently labeled p53-derived peptide (tracer) will tumble rapidly in solution, resulting in low polarization. When bound by the larger MDM2 protein, its tumbling slows, and polarization increases. Unlabeled inhibitors compete with the tracer for binding to MDM2, causing a decrease in polarization that is proportional to the inhibitor's affinity.[11][12][13][14][15]
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., FAM-p53 peptide)
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
This compound and SAR405838 compounds
-
384-well black plates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a dilution series of the inhibitor compounds (this compound and SAR405838) in the assay buffer.
-
In a 384-well plate, add a fixed concentration of MDM2 protein and the fluorescently labeled p53 peptide to each well.
-
Add the serially diluted inhibitor compounds to the wells. Include controls with no inhibitor (maximum polarization) and no MDM2 (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization on a microplate reader.
-
The data is then analyzed using a competitive binding model to calculate the IC₅₀, which is subsequently converted to a Kᵢ value.
Cellular Assays: Cell Viability and Apoptosis
These assays determine the effect of the inhibitors on cancer cell lines.
1. Cell Viability Assay (e.g., MTT or SRB Assay)
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC₅₀).
Principle: These are colorimetric assays that measure cell proliferation and viability. The MTT assay measures the metabolic activity of viable cells, while the Sulforhodamine B (SRB) assay measures cellular protein content.[16][17]
Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT-116)
-
Complete cell culture medium
-
This compound and SAR405838
-
96-well plates
-
MTT or SRB reagents
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor compounds for a specified period (e.g., 72 hours).
-
After incubation, perform the MTT or SRB assay according to the manufacturer's protocol.
-
Measure the absorbance on a microplate reader.
-
The IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
2. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the inhibitors.
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus distinguishing between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (Annexin V and PI negative).[18][19][20][21]
Materials:
-
Cancer cell lines
-
Inhibitor compounds
-
Annexin V-FITC and Propidium Iodide staining kit
-
Flow cytometer
Procedure:
-
Treat cells with the inhibitors at specified concentrations for a set time (e.g., 24-48 hours).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
In Vivo Efficacy: Xenograft Models
Objective: To evaluate the anti-tumor activity of the inhibitors in a living organism.[22][23][24][25][26][27][28]
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.
Procedure:
-
Human cancer cells (e.g., SJSA-1) are injected subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., via oral gavage) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for p53 activation markers).
Conclusion
The available data unequivocally demonstrates that while this compound and SAR405838 share the same mechanism of action, they are distinct chemical entities. SAR405838 (MI-77301) represents a significant optimization of this compound, exhibiting substantially greater potency in both biochemical and cellular assays.[3][4][5] This increased potency has translated to robust anti-tumor activity in preclinical models, paving the way for its clinical development. For researchers in the field, the choice between these two compounds for preclinical studies should consider the desired potency and the specific research question. SAR405838 is the more potent and clinically relevant compound for studies aiming to evaluate the therapeutic potential of MDM2 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascentagepharma.com [ascentagepharma.com]
- 5. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abstract C060: Broad spectrum activity of the MDM2 inhibitor this compound in hematologic and solid cancer cell lines in-vitro and determination of predictive biomarkers | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 7. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. physiology.elte.hu [physiology.elte.hu]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
- 20. kumc.edu [kumc.edu]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. news.umich.edu [news.umich.edu]
- 24. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 25. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
A Comparative In Vitro Analysis of MDM2-p53 Inhibitors: MI-773 and MI-219
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of the MDM2-p53 protein-protein interaction, MI-773 and MI-219. Both compounds are designed to disrupt the negative regulation of the tumor suppressor protein p53 by murine double minute 2 (MDM2), thereby reactivating p53's tumor-suppressive functions. This in vitro comparison focuses on their binding affinity, cellular potency, and mechanism of action, supported by experimental data from publicly available research.
Mechanism of Action: Restoring p53 Function
Both this compound and MI-219 are potent and selective inhibitors that bind to the p53-binding pocket of MDM2.[1] This binding event physically blocks the interaction between MDM2 and p53. In normal circumstances, MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation, thus keeping its levels low. By inhibiting this interaction, this compound and MI-219 stabilize p53, leading to its accumulation in the cell nucleus.[1] The elevated levels of functional p53 can then transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21) and PUMA, which in turn induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro quantitative data for this compound and MI-219 based on available literature. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, variations in experimental conditions across different studies should be considered.
Table 1: Comparative Binding Affinity for MDM2
| Compound | Binding Affinity (Kᵢ) to MDM2 |
| This compound | 0.88 nM[3] |
| MI-219 | 5 nM[4] |
Table 2: Comparative Cellular Potency (IC₅₀) in Cancer Cell Lines (Wild-Type p53)
| Compound | Cell Line | Cancer Type | IC₅₀ Value |
| This compound | IMR-32 | Neuroblastoma | 9.33 µM[1] |
| SH-SY5Y | Neuroblastoma | 2.45 µM[1] | |
| LAN-1 | Neuroblastoma | 5.31 µM[1] | |
| SK-N-SH | Neuroblastoma | 19.84 µM[1] | |
| NGP | Neuroblastoma | >20.00 µM[1] | |
| (General) | (Across 274 cell lines) | Sub-micromolar in ~15% of cell lines[3] | |
| MI-219 | SJSA-1 | Osteosarcoma | 0.4 - 0.8 µM[2] |
| LNCaP | Prostate Cancer | 0.4 - 0.8 µM[2] | |
| 22Rv1 | Prostate Cancer | 0.4 - 0.8 µM[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
MDM2-p53 Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the binding affinity of inhibitors to the MDM2 protein.
-
Reagents: Recombinant human MDM2 protein, a fluorescently labeled p53-derived peptide (e.g., FAM-p53 peptide), and the test compounds (this compound or MI-219).
-
Procedure:
-
A fixed concentration of recombinant MDM2 protein is incubated with a fluorescently labeled p53 peptide in an appropriate assay buffer.
-
Serial dilutions of the test compound are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader. The signal is generated when the fluorescent donor on one molecule is in close proximity to the acceptor on the other, which occurs when p53 is bound to MDM2.
-
-
Data Analysis: The decrease in the FRET signal with increasing concentrations of the inhibitor is used to calculate the IC₅₀ value, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Cell Viability Assay (MTT or equivalent)
This assay determines the concentration of the inhibitor that causes a 50% reduction in cell viability (IC₅₀).
-
Cell Culture: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or MI-219 for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are normalized to the untreated control, and the IC₅₀ is calculated by fitting the dose-response curve to a sigmoidal model.
Western Blot Analysis for p53 Pathway Activation
This technique is used to detect the levels of key proteins in the p53 signaling pathway following inhibitor treatment.
-
Cell Lysis: Cells treated with the inhibitor and control cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p53, MDM2, p21). A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression levels.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: p53-MDM2 signaling pathway and its inhibition.
Caption: Experimental workflow for in vitro inhibitor analysis.
References
- 1. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacogenomics characterization of the MDM2 inhibitor this compound reveals candidate tumours and predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of MI-773 for MDM2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecule inhibitors targeting the interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2), has opened a promising avenue in cancer therapy. By disrupting this interaction, these inhibitors aim to reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. MI-773 (also known as SAR405838) is a potent and selective second-generation MDM2 inhibitor that has demonstrated significant anti-tumor activity. This guide provides an objective comparison of this compound with other well-characterized MDM2 inhibitors, namely Nutlin-3a and RG7388, supported by experimental data to evaluate its specificity and potency.
The p53-MDM2 Signaling Pathway
Under normal physiological conditions, p53 levels are kept low through a negative feedback loop involving MDM2. p53, a transcription factor, can induce the expression of the MDM2 gene. The MDM2 protein, in turn, acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation. In response to cellular stress, such as DNA damage or oncogenic signaling, this interaction is disrupted, leading to p53 stabilization and activation of its downstream targets, which orchestrate cellular responses like apoptosis and cell cycle arrest. In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and promoting tumor survival. MDM2 inhibitors like this compound block the p53-binding pocket of MDM2, thereby preventing p53 ubiquitination and restoring its tumor-suppressive functions.
A Head-to-Head Comparison of MDM2-p53 Inhibitors: MI-773 vs. RG7388
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent small-molecule inhibitors of the MDM2-p53 interaction, MI-773 (also known as SAR405838) and RG7388 (Idasanutlin). We will delve into their mechanism of action, preclinical efficacy, and the experimental data supporting their development.
Introduction: Targeting the Guardian of the Genome
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair, earning it the title "guardian of thegenome".[1][2] In approximately 50% of human cancers, the TP53 gene is mutated, inactivating its protective functions.[1] In many remaining cancers with wild-type (wt) TP53, the p53 protein is functionally inactivated by its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[3][4] MDM2 binds to p53, promoting its degradation via the proteasome and thereby suppressing its activity.[4][5]
Overexpression of MDM2 is a common oncogenic event, making the disruption of the MDM2-p53 protein-protein interaction a compelling therapeutic strategy for reactivating p53 in wt-TP53 cancers.[4][6] this compound and RG7388 are two potent, selective, and orally bioavailable small molecules designed to achieve this.
Mechanism of Action: Liberating p53
Both this compound and RG7388 are antagonists of the MDM2-p53 interaction.[7][8] They are designed to mimic the key p53 amino acid residues that bind to a deep hydrophobic pocket on the MDM2 protein.[8][9] By occupying this pocket, the inhibitors block MDM2 from binding to p53.[5] This prevents the MDM2-mediated ubiquitination and degradation of p53, leading to the accumulation of p53 protein in the nucleus.[3][7] The stabilized and activated p53 can then function as a transcription factor, upregulating its target genes such as CDKN1A (encoding p21) and PUMA, which in turn mediate cell-cycle arrest and apoptosis, respectively.[3][8][10]
Caption: The p53-MDM2 signaling pathway and mechanism of inhibition.
Compound Profiles
This compound (SAR405838)
This compound is a potent and selective spiro-oxindole-based MDM2 inhibitor.[7] Preclinical studies have demonstrated its ability to reactivate p53 and induce apoptosis in a variety of cancer models, including adenoid cystic carcinoma, neuroblastoma, osteosarcoma, and leukemia.[3][10] Upon treatment, cancer cells show upregulation of p53 and its downstream targets, including MDM2 (a result of the intact p53 feedback loop), p21, and the pro-apoptotic protein BAX.[10] this compound has advanced into Phase I clinical trials.[3][11]
RG7388 (Idasanutlin)
RG7388, also known as idasanutlin, is a second-generation MDM2 inhibitor from the "nutlin" class, featuring a novel pyrrolidine core.[1][12] It was developed to have superior potency, selectivity, and pharmacokinetic properties compared to first-generation nutlins like RG7112.[1][12][13] RG7388 has shown significant preclinical activity in models of acute myeloid leukemia (AML), neuroblastoma, and glioblastoma.[8][12][14] It effectively induces p53 stabilization, cell cycle arrest, and apoptosis in cancer cells with wild-type p53.[1] Idasanutlin is one of the most clinically advanced MDM2 inhibitors, having reached Phase III trials, although a key study in relapsed/refractory AML did not meet its primary endpoint of overall survival.[15][16]
Head-to-Head Quantitative Comparison
The following table summarizes key quantitative parameters for this compound and RG7388 based on published preclinical data.
| Parameter | This compound (SAR405838) | RG7388 (Idasanutlin) | Reference |
| Chemical Class | Spiro-oxindole | Pyrrolidine (Nutlin-class) | [1][7] |
| Binding Affinity | Ki: 0.88 nMKd: 8.2 nM | IC50: 6 nM | [10][17][18][19] |
| Cellular Potency | IMR-32 (NB) IC50: ~1 µM | IMR-32 (NB) IC50: ~1 µM | [5] |
| SJSA-1 (Osteosarcoma): Effective | SJSA-1 (Osteosarcoma) GI50: 0.01 µM | [10][19] | |
| HCT116 (Colon): Effective | HCT116 (Colon) GI50: 0.01 µM | [17][19] | |
| Clinical Status | Phase I | Phase III | [3][16] |
Note: Binding affinity values (Ki, Kd, IC50) are highly dependent on the specific assay conditions and should be compared with caution across different studies. The IMR-32 cell line data represents the most direct comparison found.
In a direct in vitro comparison using the IMR-32 neuroblastoma cell line, both this compound (SAR405838) and RG7388 were found to have similar inhibitory effects on cell proliferation and induction of p53 target genes.[5] Other studies highlight that this compound has superior potency to the first-generation inhibitor Nutlin-3a, and RG7388 is an order of magnitude more potent than its predecessor, RG7112.[13][20][21]
Key Experimental Protocols
The evaluation of MDM2 inhibitors like this compound and RG7388 relies on a standard set of preclinical assays to determine their binding affinity, cellular activity, and in vivo efficacy.
MDM2-p53 Binding Affinity Assay
Methodology: A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Principle: This assay measures the proximity of two molecules labeled with fluorescent tags.
-
Protocol:
-
Recombinant GST-tagged MDM2 protein and a biotinylated p53-derived peptide are incubated together.
-
The inhibitor (this compound or RG7388) at various concentrations is added to the mixture.
-
An anti-GST antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and streptavidin conjugated to an acceptor fluorophore (e.g., allophycocyanin) are added.
-
If the p53 peptide is bound to MDM2, the donor and acceptor are in close proximity, allowing for Förster Resonance Energy Transfer (FRET).
-
The inhibitor disrupts the MDM2-p53 interaction, separating the fluorophores and causing a decrease in the FRET signal.
-
The signal is read on a fluorescence plate reader, and IC50 values are calculated from the dose-response curve.[19]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. targetedonc.com [targetedonc.com]
- 3. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pharmacoj.com [pharmacoj.com]
- 12. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. bionews.com [bionews.com]
- 16. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Pharmacogenomics characterization of the MDM2 inhibitor this compound reveals candidate tumours and predictive biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacogenomics characterization of the MDM2 inhibitor this compound reveals candidate tumours and predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of MI-773: A Comparative Guide to Second-Generation MDM2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor protein, often dubbed the "guardian of the genome," represents a critical node in cellular defense against oncogenic transformation. In many cancers where the TP53 gene remains unmutated (wild-type), its tumor-suppressive functions are frequently abrogated by its principal negative regulator, the E3 ubiquitin ligase MDM2. The targeted disruption of the MDM2-p53 protein-protein interaction has thus emerged as a promising, non-genotoxic therapeutic strategy to reactivate p53.
First-generation MDM2 inhibitors, such as the Nutlin family, validated this approach by demonstrating the potential to stabilize p53 and induce apoptosis in cancer cells. However, their clinical progression has been hampered by limitations in potency, oral bioavailability, and the emergence of resistance. This guide provides a comprehensive assessment of MI-773 (also known as SAR405838), a highly potent, second-generation spiro-oxindole MDM2 inhibitor, objectively comparing its performance against first-generation alternatives with supporting experimental data.
Mechanism of Action: Restoring p53 Function
Both first-generation and second-generation MDM2 inhibitors share a common mechanism. They are small molecules designed to mimic the key p53 amino acid residues (Phe19, Trp23, and Leu26) that insert into a hydrophobic pocket on the N-terminal domain of MDM2. By competitively occupying this pocket, the inhibitors block the physical interaction between MDM2 and p53. This disruption prevents MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. The resulting stabilization and accumulation of p53 protein allows it to execute its canonical functions: inducing cell cycle arrest, senescence, and apoptosis, thereby suppressing tumor growth.[1][2]
Data Presentation: this compound vs. First-Generation Inhibitors
The advantages of this compound become evident through a quantitative comparison of its biochemical and cellular activities against those of pioneering first-generation compounds like Nutlin-3a and RG7112.
Table 1: Biochemical Potency—Binding Affinity for MDM2
| Compound | Class | Binding Affinity (Ki or KD) | Reference(s) |
| This compound | Spiro-oxindole | 0.88 nM (Ki) | [3][4][5] |
| MI-219 | Spiro-oxindole | 5 nM (Ki) | [6] |
| RG7112 | Nutlin (cis-imidazoline) | ~11 nM (KD) | [1] |
| Nutlin-3a | Nutlin (cis-imidazoline) | 90 nM (IC50) | [7] |
| Ki: Inhibition constant; KD: Dissociation constant; IC50: Half-maximal inhibitory concentration in a binding assay. |
Table 2: Cellular Potency—In Vitro Growth Inhibition (IC50)
| Cell Line | Cancer Type | p53 Status | This compound (µM) | Nutlin-3a (µM) | RG7112 (µM) | Reference(s) |
| SJSA-1 | Osteosarcoma (MDM2-amp) | Wild-Type | 0.092 | 1 - 2 | ~0.52 | [5][7][8] |
| HCT-116 | Colon Cancer | Wild-Type | 0.20 | 1 - 2 | - | [5][7] |
| LNCaP | Prostate Cancer | Wild-Type | 0.27 | - | - | [5] |
| RS4;11 | Leukemia | Wild-Type | 0.089 | - | - | [5] |
| SW620 | Colon Cancer | Mutant | >10 | ~20 | >20 | [5][8] |
| PC-3 | Prostate Cancer | Null | >10 | - | - | [5] |
| Data are synthesized from multiple sources; direct comparative studies may use different assay conditions. The superior potency of this compound is consistently observed. |
Key Advantages of this compound
-
Exceptional Potency: this compound demonstrates sub-nanomolar binding affinity for MDM2, which is approximately 100-fold more potent than Nutlin-3a.[5][7] This high affinity translates into superior cellular potency, with IC50 values in the low nanomolar range in sensitive cell lines.[5]
-
High Specificity: Like first-generation inhibitors, this compound's activity is highly dependent on wild-type p53 status. Cancer cell lines with mutant or deleted TP53 are over 100-fold less sensitive, indicating a specific, on-target mechanism of action and a clear biomarker for patient selection.[5]
-
Superior In Vivo Efficacy: While first-generation inhibitors like Nutlin-3a could effectively slow tumor growth in xenograft models, this compound is one of the first small-molecule MDM2 inhibitors to demonstrate complete tumor regression in multiple preclinical models of human cancer, including sarcoma and leukemia, without significant toxicity.[9][10]
-
Favorable Pharmacokinetics: this compound is an orally available compound with pharmacokinetic and pharmacodynamic profiles suitable for clinical development.[9][10] In contrast, some earlier compounds suffered from poor in vivo efficacy or required frequent, high dosing.[9]
-
Overcoming Clinical Limitations of First-Generation Inhibitors: Clinical trials of the first-generation compound RG7112 were hampered by a high incidence of serious adverse events, particularly hematological toxicities like thrombocytopenia and neutropenia.[11][12] While all potent MDM2 inhibitors carry a risk of on-target hematological effects, the optimized properties and potent efficacy of this compound at lower concentrations may offer a wider therapeutic window.
Mandatory Visualizations
Caption: The p53-MDM2 autoregulatory feedback loop and its disruption by this compound.
Caption: Preclinical workflow for evaluating novel MDM2 inhibitors like this compound.
Caption: Logical relationship showing the advantages of this compound over first-gen inhibitors.
Experimental Protocols
MDM2-p53 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This competitive assay measures the ability of a test compound (e.g., this compound) to disrupt the interaction between recombinant MDM2 and a p53-derived peptide.
-
Principle: A GST-tagged MDM2 protein is mixed with a biotinylated p53 peptide. Detection reagents, Europium cryptate-labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor), are added. When MDM2 and p53 interact, the donor and acceptor fluorophores are brought into close proximity, generating a FRET signal. Inhibitors that bind to MDM2's p53 pocket prevent this interaction, causing a decrease in the FRET signal.[13]
-
Protocol:
-
Dispense test compounds at various concentrations (e.g., 10-point serial dilution) into a 384-well low-volume white plate. Include controls for no inhibition (DMSO) and maximum inhibition.
-
Add a solution containing GST-tagged MDM2 protein to each well.
-
Add a solution containing the biotinylated p53 peptide and the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).
-
Incubate the plate in the dark at room temperature for 1-4 hours.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the results against compound concentration to determine the IC50 value.
-
Cell Viability Assay (MTS/WST-1)
This colorimetric assay determines the effect of MDM2 inhibitors on the metabolic activity of cancer cells as an indicator of cell viability.
-
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTS) to a colored formazan product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells (e.g., SJSA-1 [p53-WT] and SW620 [p53-mutant]) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the MDM2 inhibitor (e.g., this compound or Nutlin-3a) for 72-120 hours. Include a vehicle control (DMSO).[14][15][16]
-
Add 20 µL of MTS reagent (or similar WST reagent) to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control and plot against the log of inhibitor concentration to calculate the IC50 value.
-
Western Blot for p53 Pathway Activation
This technique is used to detect changes in the protein levels of p53 and its key downstream targets, MDM2 and p21, following inhibitor treatment.
-
Principle: Proteins from cell lysates are separated by size using polyacrylamide gel electrophoresis, transferred to a membrane, and probed with specific antibodies to visualize target proteins.
-
Protocol:
-
Plate cells (e.g., HCT-116) and treat with the MDM2 inhibitor (e.g., 1 µM this compound) for 8-24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 (e.g., DO-1), MDM2, and p21 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).[17][18]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a digital imager. An increase in p53, MDM2, and p21 levels indicates p53 pathway activation.
-
In Vivo Xenograft Tumor Model
This experiment assesses the anti-tumor efficacy of an MDM2 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the drug, and tumor volume is monitored over time to evaluate efficacy.
-
Protocol:
-
Subcutaneously inject 5-10 million SJSA-1 cells suspended in Matrigel into the flank of female athymic nude mice.
-
Monitor tumor growth with caliper measurements. When tumors reach an average volume of ~200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 per group).[8][19]
-
Administer this compound orally (e.g., at 50 or 100 mg/kg) daily for a 2-3 week cycle. Administer vehicle (e.g., 0.5% methylcellulose) to the control group.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry for p53 and Ki-67).
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition or regression.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacogenomics characterization of the MDM2 inhibitor this compound reveals candidate tumours and predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pnas.org [pnas.org]
- 7. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncozine.com [oncozine.com]
- 11. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asco.org [asco.org]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Navigating Resistance: A Comparative Guide to MI-773 and Other p53-Activating Drugs
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides a comprehensive comparison of MI-773, a potent MDM2 inhibitor, with other p53-activating drugs, focusing on the critical aspect of cross-resistance. Supported by experimental data, this document serves as a vital resource for navigating the challenges of acquired resistance in cancer therapy.
This compound, also known as SAR405838, is a small molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2, this compound prevents the degradation of the tumor suppressor protein p53, leading to its reactivation and subsequent induction of apoptosis and cell cycle arrest in cancer cells with wild-type TP53. However, as with many targeted therapies, the emergence of resistance can limit its clinical efficacy. A primary mechanism of resistance to MDM2 inhibitors, including this compound, is the acquisition of mutations in the TP53 gene itself.
Cross-Resistance Profile of MDM2 Inhibitors
A significant concern in drug development is the potential for cross-resistance, where resistance to one drug confers resistance to other, often related, therapeutic agents. In the context of p53-activating drugs, particularly MDM2 inhibitors, the shared mechanism of action strongly suggests a high likelihood of cross-resistance.
Studies on the MDM2 inhibitor RG7388, which is structurally and mechanistically similar to this compound, have shown that the primary determinant of resistance is the mutation status of p53. A greater than 200-fold difference in the half-maximal growth inhibition (GI50) was observed between p53 wild-type and p53 mutant neuroblastoma cell lines, highlighting the critical role of a functional p53 pathway for the activity of these drugs.
Furthermore, direct evidence of cross-resistance among MDM2 inhibitors has been demonstrated. In one study, non-small cell lung cancer cells (A549) were made resistant to Nutlin-3a, another well-characterized MDM2 inhibitor. These resistant cells were found to have acquired TP53 mutations and subsequently exhibited reduced sensitivity to the second-generation MDM2 inhibitor, idasanutlin (RG7388)[1]. This finding strongly supports the hypothesis that cancer cells that develop resistance to one MDM2 inhibitor through p53 mutation will likely be resistant to other drugs in the same class, including this compound.
Quantitative Comparison of Drug Sensitivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the related MDM2 inhibitor Nutlin-3a in various neuroblastoma cell lines, illustrating the differential sensitivity based on p53 status.
| Cell Line | p53 Status | This compound IC50 (µM) | Nutlin-3a IC50 (µM) | Reference |
| IMR-32 | Wild-Type | 9.33 | Not Reported | [2] |
| SH-SY5Y | Wild-Type | 2.45 | Not Reported | [2] |
| SK-N-SH | Wild-Type | 19.84 | Not Reported | [2] |
| LAN-1 | Wild-Type | 5.31 | Not Reported | [2] |
| NGP | Wild-Type | >20.00 | Not Reported | [2] |
| KELLY | Mutant | Not Sensitive | Not Reported | [2] |
Note: Direct comparative IC50 data for a broad panel of other p53-activating drugs in this compound resistant lines is limited in publicly available literature. The data presented for Nutlin-3a in other contexts shows a similar dependency on wild-type p53.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using the Graphviz (DOT language).
References
Safety Operating Guide
Proper Disposal Procedures for MI-773: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of MI-773, a small molecule inhibitor of MDM2 used in research.[1][2][3] Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound Chemical and Safety Data
The following table summarizes key quantitative and safety information for this compound.
| Property | Value | Reference |
| CAS Number | 1303607-07-9 | [4] |
| Molecular Formula | C29H34Cl2FN3O3 | [4] |
| Molecular Weight | 562.50 g/mol | [4] |
| GHS Classification | Not a hazardous substance or mixture | [4] |
| Storage Temperature | 4°C (Recommended) | [4] |
| Solubility | Soluble in DMSO to 100 mM | [5] |
Experimental Protocols: Safe Handling and Spill Cleanup
While this compound is not classified as a hazardous substance, good laboratory practices for handling chemicals should always be followed.[4]
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[4]
Handling:
-
Avoid inhalation, and contact with eyes and skin.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use in a well-ventilated area.[4]
Spill Cleanup:
-
Small Spills (Solutions): Absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[4]
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[4]
-
Disposal of Cleanup Materials: Dispose of the contaminated material according to the disposal procedures outlined below.[4]
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and its containers must be conducted in accordance with all applicable country, federal, state, and local regulations.[4] The following is a general procedural guide.
1. Unused or Surplus this compound:
-
Non-hazardous Waste Stream: Given that this compound is not classified as a hazardous substance, it may be permissible to dispose of it in the non-hazardous chemical waste stream.[4] However, it is crucial to confirm this with your institution's Environmental Health and Safety (EHS) office.
-
Labeling: Ensure the container is clearly labeled with the chemical name "this compound".
-
Packaging: The container should be securely sealed to prevent leakage.
2. Empty this compound Containers:
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., the solvent in which the this compound was dissolved, or another appropriate solvent like ethanol or acetone).
-
Rinsate Disposal: The first rinseate should be collected and disposed of as chemical waste, following the same procedure as for unused this compound.
-
Container Disposal: After triple rinsing, the "empty" container can typically be disposed of in the regular laboratory glass or plastic recycling, or as general waste, depending on institutional policies. Remove or deface the original label before disposal.
3. This compound Contaminated Waste:
-
This category includes items such as contaminated gloves, paper towels, and pipette tips.
-
Segregation: Collect all solid waste contaminated with this compound in a designated, clearly labeled waste bag or container.
-
Disposal Route: The disposal of this waste stream should follow your institution's guidelines for non-hazardous chemical solid waste.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
